Alverine
Description
This compound is a smooth muscle relaxant used to relieve cramps or spasms of the stomach and intestines. It is therefore useful in treating irritable bowel syndrome (IBS) and similar conditions. It can also be used to help relieve period pain.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastrointestinal disease and has 1 investigational indication.
See also: this compound Citrate (active moiety of).
Properties
IUPAC Name |
N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFXAOWNKLFJDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5560-59-8 (citrate), 5982-87-6 (hydrochloride) | |
| Record name | Alverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0048557 | |
| Record name | Alverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
165-168 °C @ 0.3 MM HG | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
LIQUID | |
CAS No. |
150-59-4 | |
| Record name | Alverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Alverine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Alverine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alverine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALVERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Alverine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015554 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Alverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01616 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Alverine's Mechanism of Action on Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alverine is a musculotropic antispasmodic agent that exerts its effects directly on smooth muscle, leading to relaxation and the alleviation of spasms. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways that regulate smooth muscle contractility. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on smooth muscle, with a focus on its interactions with ion channels, receptor signaling, and downstream effector proteins. Quantitative data from key experimental findings are summarized, and detailed methodologies for reproducing these experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a comprehensive understanding of this compound's pharmacological profile.
Introduction
Smooth muscle contraction is a tightly regulated process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This increase can be triggered by various stimuli, including neurotransmitters, hormones, and mechanical stretch, which lead to the influx of extracellular Ca²⁺ through voltage-gated L-type Ca²⁺ channels and the release of Ca²⁺ from intracellular stores such as the sarcoplasmic reticulum. The elevated [Ca²⁺]i binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction.
Relaxation of smooth muscle occurs when [Ca²⁺]i levels decrease, leading to the inactivation of MLCK. Additionally, myosin light chain phosphatase (MLCP) dephosphorylates the myosin light chain, causing dissociation of the cross-bridges and muscle relaxation. The activity of MLCP is a key regulatory point, and its inhibition by pathways such as the RhoA/Rho kinase (ROCK) pathway leads to a state of calcium sensitization, where smooth muscle can maintain contraction even at low [Ca²⁺]i.
This compound citrate is a widely used antispasmodic drug for the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome (IBS), by directly targeting smooth muscle cells to relieve spasms[1][2]. This guide delves into the specific molecular interactions and signaling cascades affected by this compound.
Core Mechanisms of Action
This compound's primary effect on smooth muscle is relaxation, which it achieves through a combination of mechanisms:
-
Modulation of Calcium Channels: this compound has a complex and paradoxical effect on L-type Ca²⁺ channels. While it can inhibit the inactivation of these channels, potentially increasing Ca²⁺ influx during spontaneous action potentials, it also suppresses evoked contractions (e.g., those induced by high potassium or acetylcholine) with minimal impact on the associated rise in intracellular calcium[3][4]. This suggests that this compound may reduce the sensitivity of the contractile machinery to calcium[3].
-
5-HT1A Receptor Antagonism: this compound acts as a selective antagonist of the 5-HT1A receptor[5]. In the context of smooth muscle, particularly in the gastrointestinal tract, serotonin (5-HT) can modulate motility. By blocking the 5-HT1A receptor, which is coupled to inhibitory G proteins (Gi/o), this compound can interfere with serotonin-mediated signaling pathways that may contribute to smooth muscle contraction[6][7].
-
Potential Inhibition of the RhoA/Rho Kinase (ROCK) Pathway: The observation that this compound suppresses evoked contractions without significantly affecting intracellular calcium levels is strikingly similar to the effects of known Rho kinase inhibitors like Y-27632[3][4]. The ROCK pathway plays a crucial role in calcium sensitization by inhibiting MLCP. By potentially inhibiting this pathway, this compound would promote MLCP activity, leading to dephosphorylation of the myosin light chain and subsequent smooth muscle relaxation.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from in vitro studies investigating the effects of this compound on smooth muscle.
Table 1: Effect of this compound on Spontaneous Activity in Guinea-Pig Detrusor Smooth Muscle [3]
| Parameter | Control | This compound (10 µM) | P-value |
| Contraction Frequency (min⁻¹) | 10.8 ± 4.4 | 15.3 ± 5.4 | <0.05 |
| Contraction Amplitude (mN) | 0.85 ± 0.15 | 1.43 ± 0.32 | <0.05 |
| Ca²⁺ Transient Frequency (min⁻¹) | 11.3 ± 3.6 | 18.1 ± 3.3 | <0.05 |
| Ca²⁺ Transient Amplitude (R₃₄₀/₃₈₀) | 0.13 ± 0.04 | 0.16 ± 0.04 | <0.05 |
Table 2: Effect of this compound on Evoked Contractions and Intracellular Calcium in Guinea-Pig Detrusor Smooth Muscle [3]
| Condition | Response | Control | This compound (10 µM) |
| High K⁺ (40 mM) | Contraction | Biphasic contraction | Suppressed |
| Δ[Ca²⁺]i (R₃₄₀/₃₈₀, initial) | 0.26 ± 0.08 | 0.24 ± 0.07 | |
| Δ[Ca²⁺]i (R₃₄₀/₃₈₀, sustained) | 0.19 ± 0.065 | 0.17 ± 0.057 | |
| Acetylcholine (10 µM) | Contraction | Sustained contraction | Suppressed |
| Δ[Ca²⁺]i | Not significantly suppressed | Not significantly suppressed |
Table 3: this compound Receptor Binding Affinity
| Receptor | Parameter | Value | Reference |
| 5-HT1A | IC₅₀ | 101 nM | [5] |
Experimental Protocols
Measurement of Smooth Muscle Contraction in Isolated Tissue Bath
This protocol is adapted from standard methods for assessing the contractility of isolated smooth muscle strips[3].
Objective: To measure the effect of this compound on spontaneous and agonist-induced contractions of smooth muscle.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea-pig detrusor or ileum)
-
Physiological Salt Solution (PSS), composition (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11. Gassed with 95% O₂ / 5% CO₂.
-
This compound citrate stock solution
-
Agonists (e.g., acetylcholine, KCl)
-
Isolated tissue bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Dissect smooth muscle strips (approximately 10 mm in length and 2-3 mm in width) and mount them in the tissue baths containing PSS at 37°C, bubbled with 95% O₂ / 5% CO₂.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
Record baseline spontaneous contractions.
-
To study the effect on spontaneous contractions, add this compound cumulatively to the bath and record the changes in frequency and amplitude.
-
To study the effect on evoked contractions, first induce a stable contraction with an agonist (e.g., 60 mM KCl or 10 µM acetylcholine).
-
Once a stable contraction is achieved, add this compound in a cumulative manner to obtain a dose-response curve.
-
Data are expressed as a percentage of the maximal contraction induced by the agonist.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol is a standard method for ratiometric calcium imaging in isolated smooth muscle cells or tissue strips[3].
Objective: To measure changes in intracellular calcium concentration in response to this compound and other stimuli.
Materials:
-
Isolated smooth muscle cells or small tissue strips
-
Fura-2 AM (acetoxymethyl ester) fluorescent dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
-
Image analysis software
Procedure:
-
Load the smooth muscle cells or tissue with 5-10 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 60-90 minutes at room temperature in the dark.
-
Wash the preparation with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.
-
Mount the preparation on the stage of the fluorescence microscope.
-
Perfuse with HBSS at 37°C and record baseline fluorescence by alternating excitation between 340 nm and 380 nm.
-
To assess the effect of this compound, introduce it into the perfusion solution and record the changes in the 340/380 nm fluorescence ratio.
-
Agonists can be added to the perfusion to study this compound's effect on evoked calcium signals.
-
The 340/380 nm ratio is proportional to the intracellular calcium concentration.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's mechanism of action.
This compound's Dual Effect on Calcium Homeostasis and Contractility
Caption: this compound's paradoxical modulation of smooth muscle contractility.
This compound's Antagonism of the 5-HT1A Receptor Pathway
Caption: this compound's antagonism of the 5-HT1A receptor signaling pathway.
Proposed Mechanism of this compound via Rho Kinase Inhibition
References
- 1. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural determinants of G protein subtype selectivity at the serotonin receptor 5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Alverine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alverine is a synthetic papaverine derivative recognized for its efficacy as a smooth muscle relaxant.[1][][3] It is primarily indicated for the symptomatic relief of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[4][5][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound. Detailed experimental protocols, quantitative data, and visual diagrams of its synthesis and signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Discovery and Development
This compound citrate, a selective smooth muscle relaxant, was first listed in Britain in 1996.[3] It was developed by Norgine, a UK-based pharmaceutical company.[3] A combination of this compound citrate and simethicone was first authorized for marketing on June 3, 2014, with the marketing authorization holder being Dr. Reddy's Laboratories (UK) Ltd.[4] this compound is used to alleviate muscle spasms in the gut associated with conditions like irritable bowel syndrome and diverticular disease.[4][5][6] It also relaxes the smooth muscle of the uterus, making it useful for treating painful menstruation (dysmenorrhea).[4][5]
Chemical Synthesis of this compound
Several synthetic routes for this compound have been reported. The following sections detail some of the common methodologies.
Synthesis from Phenylpropanol
One common method involves the use of phenylpropanol as a starting material.[1][4][8] The process includes bromination, reaction with ethylamine, and a final reaction with 3-phenyl bromopropane.[1]
Experimental Protocol:
-
Bromination of Phenylpropanol: Phenylpropanol is brominated using sodium bromide in concentrated sulfuric acid under reflux conditions to yield (3-bromopropyl)benzene.[4]
-
Formation of N-ethyl-3-phenylpropan-1-amine: The resulting (3-bromopropyl)benzene is then reacted with ethylamine in an ice bath to produce N-ethyl-3-phenylpropan-1-amine.[4]
-
Final Synthesis of this compound: This intermediate is reacted again with (3-bromopropyl)benzene in an alkaline medium, achieved with sodium hydroxide, to yield the final product, this compound.[4]
-
Formation of this compound Citrate: The synthesized this compound is then reacted with citric acid to form this compound citrate.[1]
Synthesis from (E)-1,3-dichloropropene
An alternative synthesis route starts with (E)-1,3-dichloropropene.[4]
Experimental Protocol:
-
(E)-1,3-dichloropropene is reacted with ethylamine hydrochloride and potassium carbonate in anhydrous acetonitrile. This yields (2E)-3-chloro-N-[(2E)-3-chloroprop-2-en-1-yl]-N-ethylprop-2-en-1-amine.[4]
-
The chlorine atoms are substituted with phenyl groups. This is achieved through a Grignard reaction using phenylmagnesium bromide, with tris(acetylacetonato)iron(III) (Fe(acac)3) as a catalyst and tetramethylethylenediamine (TMEDA) in dry tetrahydrofuran. This step produces an unsaturated analog of this compound.[4]
-
The unsaturated analog is then hydrogenated. A palladium on carbon catalyst in alkaline ethanol is used to yield this compound.[4]
Mechanism of Action
This compound is a smooth muscle relaxant that acts through multiple pathways to exert its therapeutic effects.[4][5]
-
Direct Action on Smooth Muscle: this compound acts directly on the smooth muscle of the gut and uterus, causing it to relax.[4][5] This direct action helps to prevent the muscle spasms that cause pain in conditions like IBS and dysmenorrhea.[4][5]
-
5-HT1A Receptor Antagonism: this compound is an antagonist of the 5-HT1A receptor, which contributes to its ability to reduce rectal hypersensitivity.[4][9] By blocking this receptor, this compound can modulate the visceral pain response.[10]
-
Calcium Channel Modulation: this compound has been shown to inhibit the inactivation of L-type Ca2+ channels, which can increase Ca2+ influx during action potentials.[11][12][13] However, it also appears to suppress evoked activity by inhibiting the sensitivity of contractile proteins to Ca2+.[11][12][13]
-
Anti-inflammatory Effects: Recent studies suggest that this compound may have anti-inflammatory properties by targeting Src in the NF-κB pathway.[14] It has been shown to reduce serum levels of inflammatory factors in patients with IBS.[]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound.
Table 1: Pharmacokinetic Properties of this compound and its Active Metabolite
| Parameter | This compound | para-hydroxy-Alverine (PHA) | Reference |
| Time to Peak Plasma Concentration (Tmax) | - | 1-1.5 hours | [15] |
| Elimination Half-life | 0.8 hours | 5.7 hours | [15] |
Note: this compound is rapidly metabolized to its primary active metabolite, para-hydroxy-Alverine (PHA).[15][16]
Table 2: In Vitro Efficacy
| Target | IC50 | Reference |
| 5-HT1A Receptor | 101 nM | [10][13][17][18] |
Table 3: Clinical Trial Data for this compound Citrate/Simethicone Combination in IBS
| Outcome | This compound Citrate/Simethicone Group | Placebo Group | p-value | Reference |
| Median VAS Score for Abdominal Pain (at week 4) | 40 mm | 50 mm | 0.047 | [4][19][20] |
| Responder Rate (at week 4) | 46.8% | 34.3% | 0.01 | [4][19][20] |
Key Experimental Protocols
This section provides an overview of methodologies used in the study of this compound.
Cell Culture and Maintenance
-
RAW264.7 cells are maintained in RPMI 1640 media supplemented with 10% FBS and 100 U/mL of penicillin/streptomycin.[14]
-
HEK293 cells are cultured in DMEM media with 5% FBS and 100 U/mL of penicillin/streptomycin.[14]
-
All cells are incubated at 37°C in a 5% CO2 environment.[14]
-
A 100 mM stock solution of this compound is prepared in DMSO.[14]
Nitric Oxide (NO) Production Assay
-
RAW264.7 cells are plated in 96-well plates at a density of 1 × 10^6 cells/mL and incubated for 18 hours.[14]
-
The cells are pre-treated with varying concentrations of this compound (0 to 200 μM) for 30 minutes.[14]
-
Following pre-treatment, cells are stimulated with LPS (1 μg/mL) or poly(I:C) for the indicated times (6, 12, 18, and 24 hours).[14]
-
NO production in the supernatant is measured using Griess reagent.[14]
-
The absorbance is read at 540 nm using a microplate reader to determine the inhibitory effect of this compound on NO production.[14]
Cellular Thermal Shift Assay (CETSA)
-
HEK293T cells are transfected to overexpress Src kinase for auto-phosphorylation and activation.
-
Cells are treated with this compound in a dose-dependent manner to assess the suppression of Src and p85 phosphorylation.[14]
-
To evaluate the direct interaction between this compound and Src, CETSA is performed.[14]
-
Control and this compound-treated cells are subjected to a temperature gradient (e.g., up to 57 and 60°C).[14]
-
The degradation of Src kinase is monitored to determine if this compound binding leads to thermal stabilization of the protein.[14]
Conclusion
This compound is a well-established smooth muscle relaxant with a multifaceted mechanism of action that includes direct effects on muscle tissue, 5-HT1A receptor antagonism, and modulation of calcium channels. Its synthesis is achievable through various routes, with the method starting from phenylpropanol being a common approach. The quantitative data from both preclinical and clinical studies support its efficacy in treating functional gastrointestinal disorders. The detailed protocols and pathways presented in this guide offer a valuable resource for further research and development in this area.
References
- 1. CN101838205A - New method for preparing this compound citrate - Google Patents [patents.google.com]
- 3. CN105461569B - A kind of this compound citrate novel crystal forms and preparation method thereof - Google Patents [patents.google.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is this compound Citrate used for? [synapse.patsnap.com]
- 7. This compound | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of this compound Citrate [cjph.com.cn]
- 9. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Citrate | 5560-59-8 | Benchchem [benchchem.com]
- 11. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mims.com [mims.com]
- 16. assets.hpra.ie [assets.hpra.ie]
- 17. This compound (citrate) - tcsc2694 - Taiclone [taiclone.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Clinical trial: the efficacy of this compound citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
Alverine's Effects on Gastrointestinal Motility: A Technical Guide
Abstract: Alverine is a musculotropic antispasmodic agent utilized in the management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS).[1][2][3] Its therapeutic action is primarily attributed to direct smooth muscle relaxation in the gut.[1][2] This technical guide provides an in-depth analysis of this compound's core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways. The multifaceted mechanism, involving calcium channel modulation and serotonergic receptor antagonism, makes this compound a significant compound for researchers and professionals in gastroenterology and drug development.
Core Mechanisms of Action
This compound exerts its effects on gastrointestinal motility through several distinct, yet interconnected, mechanisms. It is not a simple anticholinergic agent but rather a direct-acting spasmolytic with a complex pharmacological profile.
Direct Myotropic Relaxation and Calcium Channel Modulation
The principal effect of this compound is the direct relaxation of gastrointestinal smooth muscle.[1][2] This is largely achieved by modulating calcium ion (Ca²⁺) homeostasis within smooth muscle cells. This compound is understood to inhibit the influx of calcium through L-type voltage-gated calcium channels.[3][4][5] Since intracellular calcium is essential for the activation of the contractile apparatus (the actin-myosin complex), this blockade prevents the excessive muscle contractions and spasms that characterize conditions like IBS.[4][6]
Some studies suggest a more complex interaction with calcium signaling. This compound may not only block calcium influx but also reduce the sensitivity of the contractile proteins to calcium, providing a dual level of control over muscle activity.[7][8][9]
Serotonergic Pathway Modulation: 5-HT1A Antagonism
Beyond its direct action on muscle cells, this compound modulates neuronal signaling in the gut. It has been identified as a selective antagonist of the 5-hydroxytryptamine receptor 1A (5-HT1A).[1][7][10][11] Serotonin (5-HT) is a critical neurotransmitter in the enteric nervous system, regulating motility and visceral sensation.[6] By acting as a 5-HT1A antagonist, this compound can reduce visceral hypersensitivity.[12][13] This is a key factor in IBS, where patients often experience pain at lower levels of intestinal distension. This antinociceptive property is linked to its ability to block serotonin-induced hyperalgesia.[12][13][14]
Paradoxical Effects on Smooth Muscle Activity
Intriguing preclinical research has revealed a paradoxical quality to this compound's action. While it suppresses evoked contractions (e.g., those induced by high potassium or acetylcholine), it has been observed to enhance spontaneous phasic activity in isolated smooth muscle preparations.[8][9][15] Studies on guinea-pig detrusor smooth muscle show that this compound can increase the frequency and amplitude of spontaneous action potentials and associated calcium transients.[8][9][16] This is thought to result from an inhibition of the inactivation of L-type calcium channels, leading to increased calcium influx during action potentials.[8][15] This dual effect—suppressing pathological, evoked spasms while potentially modulating basal rhythmic activity—highlights the complexity of its mechanism.
Anti-Inflammatory Properties
Emerging evidence also suggests that this compound may possess anti-inflammatory effects.[6] In vitro studies have shown that this compound can reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage-like cells.[17] Further research indicates it may modulate the NF-κB signaling pathway, a key regulator of inflammation.[17] While not its primary function, this anti-inflammatory action could contribute to its overall therapeutic benefit in functional bowel disorders where low-grade inflammation is often implicated.
Quantitative Efficacy Data
The effects of this compound have been quantified in both preclinical and clinical settings. The following tables summarize key data points.
Table 1: Preclinical and In Vitro Quantitative Data
| Parameter | Model System | Value/Effect | Reference |
| 5-HT1A Receptor Binding | In vitro binding assay | IC₅₀: 101 nM | [10] |
| Spontaneous Ca²⁺ Transients | Guinea-pig detrusor muscle | Frequency: Increased from 11.3 ± 3.6 min⁻¹ to 18.1 ± 3.3 min⁻¹ with 10 μM this compound. | [16] |
| Spontaneous Ca²⁺ Transients | Guinea-pig detrusor muscle | Amplitude: Increased from 0.13 ± 0.04 R₃₄₀/₃₈₀ to 0.16 ± 0.04 R₃₄₀/₃₈₀ with 10 μM this compound. | [16] |
| Spontaneous Electrical Activity | Rabbit proximal colon (in vivo) | Inhibited spike potentials without modifying slow wave frequency. | [18] |
Table 2: Clinical Efficacy Data for this compound Citrate / Simethicone (ACS) Combination in IBS
| Study Endpoint | Treatment Group | Control Group (Placebo) | Result | Reference |
| Abdominal Pain/Discomfort (VAS) | Median: 40 mm | Median: 50 mm | P = 0.047 | [5] |
| Responder Rate (Pain Relief) | 46.8% | 34.3% | OR = 1.3; P = 0.01 | [1][5] |
| Pain VAS Score Reduction (4 weeks) | Reduced from 78.4 ± 9.9 to 32.1 ± 21.0 | N/A | p < 0.001 | [19] |
| Bloating VAS Score Reduction (4 wks) | Reduced from 63.2 ± 27.2 to 22.6 ± 20.9 | N/A | p < 0.001 | [19] |
| Global Symptom Improvement | 89.1% of patients reported improvement | N/A | N/A | [19] |
Key Experimental Protocols
The mechanisms of this compound have been elucidated through various specialized experimental models.
In Vivo Assessment of Visceral Hypersensitivity (Rat Model)
This protocol is designed to evaluate the antinociceptive properties of this compound, particularly its 5-HT1A receptor antagonism.
-
Animals: Male Sprague-Dawley rats.
-
Induction of Hypersensitivity: Rectal hypersensitivity is induced by administering the serotonin precursor 5-hydroxytryptophan (5-HTP) or the selective 5-HT1A agonist 8-OH-DPAT.
-
Drug Administration: this compound citrate (e.g., 20 mg/kg) or a reference antagonist (e.g., WAY 100635) is administered intraperitoneally prior to the inducing agent.
-
Measurement: A balloon is inserted into the rectum and inflated to various pressures/volumes (e.g., 0.4 mL to 1.6 mL). The primary endpoint is the number of abdominal muscle contractions, a quantifiable measure of visceral pain response.
-
Rationale: A reduction in the number of contractions at a given distension volume in drug-treated animals compared to controls indicates an antinociceptive effect. This model demonstrated that this compound blocks 5-HTP-induced hypersensitivity.[12][13]
In Vitro Analysis of Smooth Muscle Electrophysiology (Guinea Pig Model)
This protocol investigates the direct and paradoxical effects of this compound on smooth muscle cell activity.
-
Tissue Preparation: Single smooth muscle bundles are isolated from the guinea-pig detrusor smooth muscle (urinary bladder), a model for phasic smooth muscle.[8][16]
-
Methodology: The muscle preparation is pinned in a recording chamber and superfused with physiological salt solution. Intracellular recordings are made using glass microelectrodes to measure membrane potential and action potentials. Simultaneously, intracellular Ca²⁺ concentration is measured using ratiometric dyes (e.g., Fura-2), and muscle tension is recorded with a force transducer.
-
Experimental Conditions: Recordings are taken at baseline, during superfusion with this compound (e.g., 10 μM), and during stimulation with agents like high potassium (KCl) solution or acetylcholine (ACh) to induce contractions.
-
Rationale: This setup allows for the simultaneous measurement of electrical events, calcium signaling, and mechanical force, providing a comprehensive picture of the drug's effect at the cellular level. It was key in revealing this compound's ability to enhance spontaneous activity while suppressing evoked contractions.[8][15][16]
Signaling Pathways and Visualizations
The following diagrams, rendered using DOT language, illustrate the key pathways and workflows discussed.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Irritable bowel syndrome. Relevance of antispasmodics [scielo.org.co]
- 4. What is this compound Citrate used for? [synapse.patsnap.com]
- 5. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 6. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 7. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmaceutical Insights: this compound citrate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 12. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. On-demand treatment with this compound citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of this compound on the spontaneous electrical activity and nervous control of the proximal colon of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Routine clinical administration of 4-week this compound citrate and simeticone combination relief global IBS symptoms [scirp.org]
Unraveling the Spasmodic Shield: Initial Mechanistic Studies of Alverine
An In-depth Technical Guide for Researchers and Drug Development Professionals on the Core Antispasmodic Properties of Alverine
Introduction
This compound citrate is a direct-acting smooth muscle relaxant, primarily prescribed for the management of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).[1][2] Its therapeutic efficacy lies in its ability to alleviate abdominal pain and cramping by directly targeting the smooth muscle cells of the gut and uterus, thereby preventing painful spasms.[1][2] This technical guide delves into the foundational studies that have elucidated the primary antispasmodic mechanisms of this compound, providing researchers and drug development professionals with a comprehensive overview of its pharmacological activity, supported by experimental data and methodological insights.
Core Mechanisms of Antispasmodic Action
Initial research has identified a multi-faceted mechanism of action for this compound, distinguishing it from other antispasmodic agents. The principal pathways of its activity include the modulation of calcium ion influx, antagonism of serotonin receptors, and a unique, paradoxical effect on smooth muscle contractility.
Inhibition of Calcium Influx in Smooth Muscle Cells
The contraction of smooth muscle is fundamentally dependent on the influx of extracellular calcium ions (Ca²⁺) through voltage-gated L-type calcium channels.[3] this compound exerts a significant portion of its spasmolytic effect by inhibiting this calcium influx.[1][3] By blocking these channels, this compound reduces the intracellular concentration of Ca²⁺ available to bind with calmodulin, a critical step in the activation of myosin light-chain kinase and the subsequent initiation of muscle contraction. This leads to a state of smooth muscle relaxation and a reduction in the frequency and intensity of spasms.[1]
Experimental Protocol: In Vitro Assessment of this compound's Effect on Smooth Muscle Contraction
This protocol outlines a general methodology for measuring the effect of this compound on induced contractions in isolated smooth muscle tissue, a common approach in initial pharmacological studies.
Objective: To determine the inhibitory effect of this compound on contractions induced by a depolarizing agent (e.g., high potassium solution) or a receptor agonist (e.g., acetylcholine) in isolated smooth muscle strips.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat colon)
-
Organ bath system with temperature control and aeration
-
Isometric force transducer
-
Data acquisition system
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
This compound citrate solutions of varying concentrations
-
Contractile agents (e.g., Potassium Chloride (KCl), Acetylcholine (ACh))
Methodology:
-
Tissue Preparation: Smooth muscle strips (e.g., 1-2 cm in length) are dissected and mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with the bath solution being replaced every 15 minutes.
-
Induction of Contraction: A stable baseline contraction is established by repeated administration of a contractile agent (e.g., 40 mM KCl or 10 µM ACh) until consistent responses are observed.
-
This compound Administration: Following a washout period and return to baseline, the tissue is pre-incubated with a specific concentration of this compound for a set duration (e.g., 20-30 minutes).
-
Measurement of Inhibition: The contractile agent is re-administered in the presence of this compound, and the resulting contraction amplitude is recorded.
-
Concentration-Response Curve: Steps 4 and 5 are repeated with a range of this compound concentrations to determine the concentration-dependent inhibitory effect and to calculate metrics such as the IC₅₀ value.
-
Data Analysis: The inhibitory effect of this compound is expressed as a percentage reduction of the maximal contraction induced by the agonist in the absence of the drug.
5-HT₁ₐ Receptor Antagonism
Serotonin (5-hydroxytryptamine, 5-HT) is a key neurotransmitter in the gut, regulating motility and sensation.[1] Studies have revealed that this compound acts as a selective antagonist at the 5-HT₁ₐ receptor subtype.[3][4][5] This antagonism is particularly relevant to its antinociceptive properties, as it can block visceral hypersensitivity, a common feature in IBS.[4][5][6] By blocking the 5-HT₁ₐ receptor, this compound can mitigate the heightened pain perception associated with gut distension.[4][5]
Experimental Protocol: Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for the 5-HT₁ₐ receptor.
Objective: To quantify the affinity of this compound for the 5-HT₁ₐ receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a source rich in 5-HT₁ₐ receptors (e.g., rat brain tissue, or a cell line expressing the receptor)
-
Radiolabeled 5-HT₁ₐ receptor agonist (e.g., [³H]8-OH-DPAT)
-
This compound citrate solutions of varying concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Methodology:
-
Incubation: A mixture containing the cell membranes, the radiolabeled ligand, and varying concentrations of this compound (or a known 5-HT₁ₐ antagonist as a positive control) is prepared in the incubation buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
Paradoxical Effects on Spontaneous and Evoked Muscle Activity
Intriguingly, research on isolated guinea-pig detrusor smooth muscle has shown that this compound can have a paradoxical effect: at certain concentrations (e.g., 10 µM), it can increase the frequency and amplitude of spontaneous action potentials and associated contractions, while simultaneously suppressing contractions evoked by high potassium or acetylcholine.[7][8] This is thought to be due to a dual mechanism:
-
Inhibition of L-type Ca²⁺ channel inactivation: This leads to an increased influx of Ca²⁺ during spontaneous action potentials, thus enhancing spontaneous contractions.[7][8]
-
Reduced sensitivity of contractile proteins to Ca²⁺: This effect dominates during evoked, sustained contractions, leading to an overall suppression of the contractile response.[7][8]
This dual action suggests that this compound acts as a true spasmolytic by reducing the duration of prolonged contractions, which can cause local ischemia and pain, rather than simply being a general muscle relaxant.[8]
Quantitative Data from Initial Studies
The following tables summarize key quantitative findings from early preclinical and clinical research on this compound's antispasmodic properties.
| Parameter | Value | Experimental Model | Reference |
| IC₅₀ for 5-HT₁ₐ Receptor | 101 nM | In-vitro binding studies | [9] |
| IC₅₀ of 8-OH-DPAT (comparator) | 0.7 nM | Rat brain preparation membranes | [6] |
| Effective Concentration for increased spontaneous activity | 10 µM | Guinea-pig detrusor smooth muscle | [7][8] |
| Concentration for suppression of evoked contractions | 10 µM | Guinea-pig detrusor smooth muscle | [7][8] |
| Clinical Trial Outcome | Dosage | Result | Reference |
| Improvement in Abdominal Pain vs. Placebo | This compound 60 mg / Simethicone 300 mg t.i.d. | Statistically significant improvement (P = 0.047) | [10] |
| Improvement in Abdominal Pain vs. Placebo | This compound 120 mg t.i.d. | No statistically significant difference | [10] |
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Caption: this compound's dual mechanism on smooth muscle cells.
Caption: Workflow for in vitro antispasmodic assessment.
Caption: this compound's blockade of the 5-HT₁ₐ receptor pathway.
Conclusion
The initial studies on this compound have established it as a multifaceted antispasmodic agent. Its primary mechanisms of action, centered on the inhibition of calcium influx and antagonism of 5-HT₁ₐ receptors, provide a solid foundation for its clinical efficacy in treating functional gastrointestinal disorders. The paradoxical effect on smooth muscle contractility further refines our understanding of its role as a true spasmolytic. For drug development professionals, these foundational insights are crucial for identifying new therapeutic applications and for the design of next-generation smooth muscle relaxants with improved specificity and efficacy. Further research into the downstream signaling pathways affected by this compound and its metabolites will continue to enhance our understanding of this important therapeutic agent.
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
Alverine's Molecular Mechanisms in the Digestive Tract: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alverine is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS).[1][2] Its therapeutic effects stem from a multifaceted mechanism of action targeting several key molecular players within the digestive tract. This technical guide provides an in-depth exploration of the molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. The primary molecular interactions of this compound discussed herein include its antagonist activity at the serotonin 5-HT1A receptor, its modulatory effects on L-type calcium channels and smooth muscle contractility, and its potential anti-inflammatory properties through the inhibition of Src kinase and the subsequent NF-κB signaling pathway.
Molecular Targets of this compound
This compound's therapeutic efficacy is attributed to its interaction with multiple molecular targets in the gastrointestinal (GI) tract, leading to both antispasmodic and antinociceptive effects.[3][4] The principal targets identified are:
-
Serotonin 5-HT1A Receptors: this compound acts as an antagonist at this receptor subtype.[2][5]
-
L-type Calcium Channels: It exhibits a complex modulatory effect on these channels, contributing to the relaxation of smooth muscle.[4][6]
-
Smooth Muscle Contractile Proteins: Evidence suggests this compound can reduce the sensitivity of these proteins to calcium.[7][8][9]
-
Src Kinase: this compound has been shown to target Src kinase, a key component in inflammatory signaling pathways.[2][10]
Quantitative Data: Binding Affinities and Potency
The following table summarizes the available quantitative data on this compound's interaction with its molecular targets.
| Molecular Target | Parameter | Value | Species/System | Reference |
| 5-HT1A Receptor | IC50 | 101 nM | Not Specified | [5][8][11][12] |
| Kd | 6.53 mmol/L | Human (in vitro) | [3] | |
| L-type Calcium Channels | - | Data not available | - | - |
| Src Kinase | - | Data not available | - | - |
Signaling Pathways and Mechanisms of Action
Antagonism of 5-HT1A Receptors
Serotonin (5-HT) is a crucial neurotransmitter in the gut, regulating motility and sensation.[6][13][14] this compound's antagonism of the 5-HT1A receptor is believed to contribute to its visceral antinociceptive properties by blocking serotonin-induced hypersensitivity.[3][13][14]
Modulation of L-type Calcium Channels and Smooth Muscle Contractility
This compound's primary function as a smooth muscle relaxant is mediated through its effects on calcium signaling.[4][6] It is understood to inhibit the influx of calcium into smooth muscle cells, a critical step for contraction.[4][6] Studies suggest a dual mechanism: inhibition of L-type calcium channel inactivation, which paradoxically might increase calcium influx during spontaneous action potentials, and a more dominant effect of suppressing evoked activity by reducing the sensitivity of contractile proteins to calcium.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound (citrate) - tcsc2694 - Taiclone [taiclone.com]
- 9. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. karger.com [karger.com]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Collagen gel contraction assay using human bronchial smooth muscle cells and its application for evaluation of inhibitory effect of formoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
Alverine as a 5-HT1A Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alverine, a modulator of smooth muscle function, also exhibits significant antagonist activity at the serotonin 1A (5-HT1A) receptor. This document provides a comprehensive technical overview of the evidence supporting this mechanism of action, focusing on the quantitative data from key experimental findings, detailed methodologies of the pivotal studies, and the underlying signaling pathways. This compound citrate has been identified as a 5-HT1A receptor antagonist with an IC50 of 101 nM.[1][2][3] Its role as an antagonist at this receptor subtype contributes to its pharmacological effects, particularly in the context of visceral sensitivity.
Introduction
The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key target in the central and peripheral nervous systems for modulating mood, anxiety, and pain.[4] this compound's interaction with this receptor provides a distinct mechanism of action beyond its effects on calcium channels, positioning it as a compound of interest for conditions involving visceral hypersensitivity, such as Irritable Bowel Syndrome (IBS).[5][6] This guide synthesizes the available preclinical data to offer a detailed understanding of this compound's role as a 5-HT1A receptor antagonist.
Quantitative Data: Binding Affinity and Potency
The antagonist properties of this compound at the 5-HT1A receptor have been quantified through various in-vitro assays. The available data on this compound's binding affinity and functional potency are summarized below, with comparative data for the well-characterized selective 5-HT1A antagonist, WAY-100635, provided for context.
| Compound | Parameter | Value | Receptor/System | Reference |
| This compound citrate | IC50 | 101 nM | 5-HT1A Receptor | [1][2][3] |
| WAY-100635 | pIC50 | 8.87 | Rat Hippocampal Membranes ([3H]8-OH-DPAT displacement) | [7] |
| Ki | 0.39 nM | 5-HT1A Receptor | ||
| Apparent pA2 | 9.71 | Isolated Guinea-Pig Ileum (vs. 5-CT) |
Note: Further research is required to establish a comprehensive binding profile of this compound, including its Ki value at the 5-HT1A receptor and its affinity for other 5-HT receptor subtypes.
Experimental Protocols
The following sections detail the methodologies employed in the key studies that have characterized this compound's 5-HT1A receptor antagonism.
In-Vitro Radioligand Binding Assay
This protocol is based on standard methodologies for competitive radioligand binding assays to determine the affinity of a test compound for a specific receptor.
Objective: To determine the concentration of this compound citrate required to inhibit 50% of the specific binding of a radiolabeled ligand to the 5-HT1A receptor.
Materials:
-
Radioligand: [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A receptor agonist.
-
Membrane Preparation: Homogenates from tissues expressing 5-HT1A receptors (e.g., rat hippocampus or cells transfected with the human 5-HT1A receptor).
-
Test Compound: this compound citrate.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).
-
Incubation Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl) with co-factors (e.g., 5 mM MgCl2, 0.1 mM EDTA), pH 7.4.
-
Wash Buffer: Ice-cold incubation buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Tissue is homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the incubation buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain membrane preparation, radioligand, and incubation buffer.
-
Non-specific Binding Wells: Contain membrane preparation, radioligand, and a high concentration of the non-labeled 5-HT1A ligand.
-
Competitive Binding Wells: Contain membrane preparation, radioligand, and varying concentrations of this compound citrate.
-
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound citrate is determined by non-linear regression analysis of the competitive binding data.
In-Vivo Model of Visceral Hypersensitivity: Rat Colorectal Distension (CRD)
This in-vivo model is used to assess visceral pain and the effects of pharmacological agents on nociceptive responses.
Objective: To evaluate the ability of this compound citrate to antagonize the pro-nociceptive effects of a 5-HT1A receptor agonist in a model of visceral pain.
Animal Model: Male Sprague-Dawley rats.
Procedure:
-
Animal Preparation: A flexible latex balloon (e.g., 7 cm in length) is inserted intra-anally into the descending colon and rectum of the rat under light anesthesia. The catheter is secured to the base of the tail.
-
Acclimatization: Rats are allowed to recover from anesthesia for a period (e.g., 30 minutes) before the start of the experiment.
-
Induction of Hypersensitivity: A selective 5-HT1A agonist, such as 8-OH-DPAT, or a serotonin precursor, 5-HTP, is administered to induce visceral hypersensitivity.
-
Drug Administration: this compound citrate or a reference antagonist (e.g., WAY-100635) is administered, typically via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection, prior to the administration of the hypersensitivity-inducing agent.
-
Colorectal Distension: The balloon is inflated with air to specific pressures or volumes (e.g., 0.4 mL) to induce a visceral stimulus.
-
Behavioral Assessment: The response to distension is quantified by observing and scoring the abdominal withdrawal reflex (AWR), a measure of visceral pain. The AWR is typically scored on a graded scale (e.g., 0-4), with higher scores indicating a more pronounced pain response. The number of abdominal contractions can also be counted.
-
Data Analysis: The AWR scores or the number of abdominal contractions in the this compound-treated group are compared to the control group (vehicle-treated) and the group treated with the 5-HT1A agonist alone. A reduction in the pain response in the presence of this compound indicates its antagonist effect.
Signaling Pathways and Mechanism of Action
The 5-HT1A receptor primarily couples to inhibitory G-proteins of the Gi/o family.[8][9] Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by serotonin or other 5-HT1A agonists.
Canonical Gi/o Signaling Pathway
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into Gαi/o and Gβγ subunits. This compound, by acting as an antagonist, prevents this dissociation and the subsequent downstream effects.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA). By blocking the receptor, this compound prevents this reduction in cAMP, thereby maintaining normal adenylyl cyclase activity.
-
Modulation of Ion Channels: The Gβγ subunit released upon agonist binding directly modulates the activity of ion channels.[10]
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: Gβγ binding to GIRK channels (composed of GIRK1, GIRK2, and/or GIRK3 subunits in relevant neurons) causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[9][10][11] this compound's antagonism at the 5-HT1A receptor prevents this channel activation.
-
Inhibition of Voltage-Gated Calcium Channels: The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx and further decreasing neuronal activity. This compound's blockade of the 5-HT1A receptor would prevent this inhibition.
-
The following diagrams illustrate the 5-HT1A receptor signaling pathway upon agonist activation and the proposed mechanism of this compound's antagonism.
Conclusion
The available evidence strongly supports the role of this compound as a 5-HT1A receptor antagonist. Its ability to block the effects of 5-HT1A agonists, as demonstrated in both in-vitro binding assays and in-vivo models of visceral pain, highlights a key component of its pharmacological profile. This antagonism of the Gi/o-coupled signaling pathway, preventing the inhibition of adenylyl cyclase and the modulation of ion channels, likely contributes to its therapeutic effects in functional gastrointestinal disorders. Further research to delineate a more precise binding affinity (Ki) and a comprehensive selectivity profile will be valuable in fully elucidating the clinical implications of this compound's 5-HT1A receptor antagonism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential coupling of 5-HT1A receptors occupied by 5-HT or 8-OH-DPAT to adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of 5-HT1A Autoreceptor-Coupled GIRK Channels in Rat Dorsal Raphe 5-HT Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Increased functional coupling of 5-HT1A autoreceptors to GIRK channels in Tph2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on Alverine for Irritable Bowel Syndrome: A Technical Guide
This technical guide provides an in-depth overview of the early research on alverine for the treatment of Irritable Bowel Syndrome (IBS), with a focus on studies conducted before the year 2000. It is intended for researchers, scientists, and drug development professionals interested in the foundational science and clinical evaluation of this therapeutic agent.
Introduction
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain, discomfort, bloating, and altered bowel habits. In the latter half of the 20th century, research into the pathophysiology of IBS pointed towards visceral hypersensitivity and dysmotility of the intestinal smooth muscle as key contributing factors. This understanding spurred the investigation of smooth muscle relaxants as a therapeutic strategy. This compound, a papaverine-derived antispasmodic agent, emerged as a candidate for alleviating the symptoms of IBS due to its direct action on smooth muscle. This document summarizes the early preclinical and clinical research that laid the groundwork for the use of this compound in managing IBS.
Mechanism of Action
Early research into the pharmacological effects of this compound identified its primary mechanism of action as a direct-acting smooth muscle relaxant. Unlike anticholinergic agents, this compound's spasmolytic effect is not dependent on autonomic nervous system blockade, but rather on its ability to modulate ion channel activity within the smooth muscle cells of the gut.
Calcium Channel Blockade
The contraction of intestinal smooth muscle is a process highly dependent on the influx of extracellular calcium (Ca2+) through voltage-gated L-type calcium channels. Early preclinical studies demonstrated that this compound inhibits this influx of calcium, thereby reducing the excitability and contractility of the smooth muscle cells. This leads to a reduction in the frequency and amplitude of muscle spasms, which are a primary source of pain and discomfort in IBS.
Alverine: A Technical Guide to its Chemical Structure, Properties, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alverine is a synthetic papaverine derivative that functions as a smooth muscle relaxant.[1] It is primarily used in the management of functional gastrointestinal disorders, most notably irritable bowel syndrome (IBS), and to alleviate menstrual pain.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological mechanisms of this compound, intended to support further research and development efforts.
Chemical Structure and Properties
This compound is a tertiary amine characterized by the presence of one ethyl group and two 3-phenylpropyl groups attached to a central nitrogen atom.[3] It is often formulated as a citrate salt, this compound citrate, to improve its stability and solubility.[4][5]
Table 1: Chemical Identifiers of this compound and this compound Citrate
| Identifier | This compound | This compound Citrate |
| IUPAC Name | N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine[3][6] | N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine;2-hydroxypropane-1,2,3-tricarboxylic acid[4] |
| CAS Number | 150-59-4[3][6] | 5560-59-8[7][8] |
| Molecular Formula | C₂₀H₂₇N[3][6] | C₂₆H₃₅NO₇[4][7] |
| Molecular Weight | 281.44 g/mol [6] | 473.56 g/mol [7] |
Table 2: Physicochemical Properties of this compound and this compound Citrate
| Property | This compound | This compound Citrate |
| Melting Point | < 25 °C | 100-102 °C |
| Boiling Point | 165-168 °C at 0.3 mmHg | Not available |
| Solubility | Very slightly soluble in ether. | Freely soluble in water. Slightly soluble in chloroform and sparingly soluble in alcohol. |
| pKa (Strongest Basic) | 10.44 | Not available |
| logP | 5.73 | Not available |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting smooth muscle cells in the gastrointestinal tract and uterus. Its actions involve the modulation of calcium channels and antagonism of serotonin receptors.
Regulation of Calcium Channels
This compound directly impacts intracellular calcium ion (Ca²⁺) homeostasis, a critical factor in smooth muscle contraction. It can inhibit the influx of excessive calcium ions into intestinal smooth muscle cells, thereby reducing contractility and alleviating spasms.[1] This is achieved, in part, through the inhibition of L-type calcium channel inactivation, which paradoxically can also lead to an increase in the frequency and amplitude of spontaneous action potentials and associated contractions in some smooth muscle types.[7][8] Furthermore, this compound may also decrease the sensitivity of contractile proteins to calcium, contributing to its overall spasmolytic effect.[7][8]
5-HT1A Receptor Antagonism
This compound acts as a potent and selective antagonist of the 5-HT1A receptor, with an IC50 of 101 nM.[6] Serotonin (5-HT) is a key neurotransmitter in the gut, and its interaction with 5-HT1A receptors is implicated in visceral hypersensitivity, a hallmark of IBS. By blocking these receptors, this compound reduces rectal hypersensitivity and the associated pain perception.[9]
The signaling pathway following 5-HT1A receptor activation typically involves the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. As an antagonist, this compound prevents this cascade, thereby modulating downstream signaling events that contribute to pain and discomfort.
Signaling Pathway Diagrams
Caption: Dual mechanism of this compound on smooth muscle cells.
Experimental Protocols
Synthesis of this compound Citrate
The following protocol describes a common method for the synthesis of this compound citrate, starting from 3-phenyl-1-propanol.[3][10]
Step 1: Bromination of 3-phenyl-1-propanol
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-phenyl-1-propanol.
-
Slowly add phosphorus tribromide dropwise while cooling the flask in an ice bath.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it onto ice water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-bromo-3-phenylpropane.
Step 2: Synthesis of N-ethyl-3-phenylpropan-1-amine
-
In a sealed reaction vessel, combine 1-bromo-3-phenylpropane with an excess of ethylamine in ethanol.
-
Heat the mixture at 80-100 °C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and make it alkaline with sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-ethyl-3-phenylpropan-1-amine.
Step 3: Synthesis of this compound (N,N-bis(3-phenylpropyl)ethylamine)
-
In a suitable solvent such as acetonitrile, dissolve N-ethyl-3-phenylpropan-1-amine and 1-bromo-3-phenylpropane.
-
Add a base, such as potassium carbonate, and a phase-transfer catalyst, like tetrabutylammonium bromide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound base by column chromatography on silica gel.
Step 4: Formation of this compound Citrate
-
Dissolve the purified this compound base in a suitable solvent, such as ethanol or acetone.
-
In a separate flask, dissolve an equimolar amount of citric acid in the same solvent.
-
Slowly add the citric acid solution to the this compound solution with stirring.
-
A white precipitate of this compound citrate will form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to obtain pure this compound citrate.
Caption: Key steps in the synthesis of this compound Citrate.
Analytical Methods
This method is suitable for determining the purity of this compound citrate and detecting related substances.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.7 with phosphoric acid) in a 60:40 (v/v) ratio.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 219 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve an accurately weighed quantity of this compound citrate in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The purity is calculated by comparing the area of the main peak to the total area of all peaks.
This method is highly sensitive and selective for the quantification of this compound and its metabolites in plasma.
-
Chromatographic System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: Monitor the transition of the parent ion to a specific product ion.
-
Internal Standard (e.g., a deuterated analog): Monitor a specific transition.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an internal standard).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
-
Quantification: Construct a calibration curve using standards of known concentrations and determine the concentration of this compound in the samples by interpolation.
Caption: Workflow for HPLC and LC-MS/MS analysis of this compound.
Conclusion
This compound remains a clinically relevant compound for the treatment of functional gastrointestinal disorders. Its dual mechanism of action, involving both the modulation of calcium channels and antagonism of 5-HT1A receptors, provides a solid foundation for its therapeutic efficacy. The synthetic and analytical protocols detailed in this guide offer a framework for researchers and drug development professionals to further investigate and optimize the therapeutic potential of this compound and its derivatives. Continued research into its complex signaling pathways may unveil additional therapeutic applications.
References
- 1. LabXchange [labxchange.org]
- 2. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Synthesis of this compound Citrate [cjph.com.cn]
- 4. This compound citrate | SIELC Technologies [sielc.com]
- 5. This compound Citrate | C26H35NO7 | CID 21718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. An improved LC-MS/MS method for the quantification of this compound and para hydroxy this compound in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Separation of this compound citrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. CN101838205A - New method for preparing this compound citrate - Google Patents [patents.google.com]
Alverine's Anti-Inflammatory Potential: A Technical Guide on the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alverine is a well-established smooth muscle relaxant, primarily prescribed for functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) to alleviate symptoms like abdominal pain and cramping.[1][2][3] Its mechanism of action has traditionally been attributed to its direct effect on gut muscles and its role as a 5-HT1A antagonist, which reduces rectal hypersensitivity.[1] However, emerging research has illuminated a novel and significant aspect of this compound's pharmacology: its potential anti-inflammatory effects. This guide provides an in-depth technical overview of the core mechanisms underlying this compound's anti-inflammatory properties, with a focus on its molecular targets and signaling pathways.
Core Anti-Inflammatory Mechanism: Targeting the Src/NF-κB Pathway
Recent studies have identified the non-receptor protein tyrosine kinase, Src, as a direct molecular target of this compound in the context of inflammation.[4][5][6] Src kinase is a pivotal player in innate immunity, involved in the activation of immune cells and the production of inflammatory cytokines.[4] this compound exerts its anti-inflammatory effects by inhibiting Src, which in turn suppresses the downstream nuclear factor-κB (NF-κB) signaling pathway.[4][5] The NF-κB pathway is a critical regulator of the expression of numerous pro-inflammatory genes.
The proposed inhibitory pathway is as follows: Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the recruitment of adaptor proteins like MyD88 and TRIF. This initiates a signaling cascade that, under normal inflammatory conditions, involves the activation of Src. Src kinase then contributes to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. Once IκBα is degraded, the NF-κB subunits (p65 and p50) are free to translocate to the nucleus, where they bind to DNA and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). This compound directly binds to and inhibits Src, thereby preventing the phosphorylation of IκBα and blocking the nuclear translocation of NF-κB, ultimately leading to a reduction in the expression of these key inflammatory mediators.[4]
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in both in-vitro and in-vivo models. The following tables summarize the key findings from studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and an HCl/EtOH-induced gastritis mouse model.[4]
Table 1: In-Vitro Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages
| Inflammatory Marker | This compound Concentration (µM) | % Inhibition (approx.) |
| Nitric Oxide (NO) | 200 | > 60% |
| iNOS mRNA | 200 | ~ 90% |
| COX-2 mRNA | 200 | ~ 90% |
| TNF-α mRNA | 200 | ~ 90% |
Data extracted from Lee et al., 2020.[4]
Table 2: In-Vivo Effects of this compound in HCl/EtOH-Induced Gastritis Mouse Model
| Inflammatory Marker | This compound Dosage (mg/kg) | Effect |
| Gastric Ulcerative Lesions | 100 - 200 | Ameliorated in a dose-dependent manner |
| iNOS mRNA (stomach tissue) | 200 | Significantly suppressed |
| TNF-α mRNA (stomach tissue) | 200 | Significantly suppressed |
| Phosphorylated IκBα | 100 - 200 | Suppressed |
| Phosphorylated p50 | 100 - 200 | Suppressed |
Data extracted from Lee et al., 2020.[4][6]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate this compound's anti-inflammatory effects, based on the work by Lee et al. (2020).[4]
1. Cell Culture and Stimulation:
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
-
Inflammatory Stimulation: Cells were pre-treated with various concentrations of this compound for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) or 50 µg/mL of polyinosinic:polycytidylic acid (poly(I:C)) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay:
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.
-
Methodology: After stimulation, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance was measured at 540 nm. A standard curve was generated using sodium nitrite.
3. Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To quantify the mRNA expression levels of inflammatory genes (iNOS, COX-2, TNF-α).
-
Methodology: Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using specific primers for the target genes and a SYBR Green master mix. Gene expression was normalized to a housekeeping gene (e.g., GAPDH).
4. Western Blot Analysis:
-
Objective: To detect the protein levels and phosphorylation status of key signaling molecules (p65, p50, AKT, IκBα, Src).
-
Methodology: Cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
5. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm the direct binding of this compound to its target protein, Src.
-
Principle: The thermal stability of a protein changes upon ligand binding.
-
Methodology: Cell lysates were treated with either this compound or a vehicle control. The samples were then heated to various temperatures, followed by centrifugation to separate soluble and aggregated proteins. The amount of soluble Src remaining at each temperature was determined by western blotting. A shift in the melting curve of Src in the presence of this compound indicates direct binding.
6. In-Vivo Gastritis Model:
-
Animal Model: Male ICR mice.
-
Induction of Gastritis: Acute gastritis was induced by oral administration of a solution of 60% ethanol in 150 mM HCl.
-
Treatment: this compound (100 or 200 mg/kg) or a control vehicle was administered orally 1 hour before the induction of gastritis.
-
Analysis: After sacrifice, stomachs were examined for gross lesions. Stomach tissues were collected for qRT-PCR and western blot analysis to measure the expression and phosphorylation of inflammatory mediators.
Conclusion
The evidence strongly suggests that this compound, in addition to its established role as a smooth muscle relaxant, possesses significant anti-inflammatory properties. The core mechanism of this action is the direct inhibition of Src kinase, leading to the suppression of the pro-inflammatory NF-κB signaling pathway. These findings open new avenues for the therapeutic application of this compound, potentially expanding its utility beyond symptomatic relief in gastrointestinal disorders to the management of conditions with an underlying inflammatory component. Further research and clinical trials are warranted to fully explore the clinical implications of these anti-inflammatory functions.[4][5]
References
Methodological & Application
Alverine In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
Introduction
Alverine citrate is a smooth muscle relaxant utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS).[1][2][3] Its therapeutic effects are attributed to a multifactorial mechanism of action that includes the modulation of ion channels and receptor activity, leading to the alleviation of symptoms like abdominal pain and cramping.[3][4] This document provides detailed application notes and in vitro assay protocols for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds. The protocols outlined herein describe methods to investigate this compound's effects on 5-HT1A receptor binding, L-type calcium channels, and smooth muscle contractility.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro pharmacological activity based on available literature.
| Assay Type | Target | Species/Tissue | Parameter | Value | Reference |
| Radioligand Binding Assay | 5-HT1A Receptor | Not Specified | IC50 | 101 nM | [1][2][5][6] |
| L-type Calcium Channel Assay | L-type Ca2+ Channels | Guinea-pig urinary bladder | - | Data not available | [7] |
| Smooth Muscle Contraction Assay | Smooth Muscle | Guinea-pig urinary bladder | - | Data not available | [7] |
| Phosphodiesterase Assay | Phosphodiesterases | Not Specified | - | No significant inhibition reported | - |
Experimental Protocols
5-HT1A Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity of this compound for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4)
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Non-specific determinant: 10 µM Serotonin
-
This compound citrate
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293 cells expressing the 5-HT1A receptor in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration equal to its Kd), and 100 µL of membrane preparation (50-100 µg of protein).
-
Non-specific Binding: 50 µL of 10 µM Serotonin, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound citrate, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
L-type Calcium Channel Activity Assay (Whole-Cell Patch Clamp)
This protocol describes the use of the whole-cell patch-clamp technique to measure the effect of this compound on L-type calcium channel currents in isolated smooth muscle cells.
Materials:
-
Isolated smooth muscle cells (e.g., from guinea-pig urinary bladder)
-
External solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)
-
Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2 with CsOH)
-
This compound citrate stock solution
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (2-5 MΩ)
Procedure:
-
Cell Preparation: Isolate single smooth muscle cells from the desired tissue using enzymatic digestion. Plate the cells on glass coverslips and allow them to adhere.
-
Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Form a gigaohm seal between the patch pipette and a single smooth muscle cell. Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms) every 15 seconds.
-
Drug Application: After establishing a stable baseline current, perfuse the recording chamber with the external solution containing various concentrations of this compound citrate.
-
Data Acquisition and Analysis: Record the peak inward current before, during, and after the application of this compound. Plot the percentage of current inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Isolated Smooth Muscle Strip Contraction Assay
This protocol is used to assess the relaxant effect of this compound on pre-contracted isolated smooth muscle strips.
Materials:
-
Smooth muscle tissue (e.g., guinea-pig ileum or bladder)
-
Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 Glucose
-
Contractile agent (e.g., Carbachol or high K+ solution)
-
This compound citrate stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Dissect smooth muscle strips (e.g., 2 mm wide and 10 mm long) from the desired tissue and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Contraction Induction: Induce a sustained contraction by adding a contractile agent (e.g., 1 µM Carbachol or 80 mM KCl) to the organ bath.
-
This compound Application: Once the contraction has stabilized, add cumulative concentrations of this compound citrate to the bath at regular intervals.
-
Data Acquisition and Analysis: Record the isometric tension continuously. Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the contractile agent. Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.
Signaling Pathways
The primary mechanisms of action of this compound investigated in these protocols involve its interaction with cell surface receptors and ion channels, ultimately leading to smooth muscle relaxation.
References
- 1. This compound (citrate) - tcsc2694 - Taiclone [taiclone.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound Citrate | 5560-59-8 | Benchchem [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound citrate | 5-HT Receptor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Alverine's Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and relevant animal models for evaluating the efficacy of Alverine, a smooth muscle relaxant used in the treatment of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS) and dysmenorrhea. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the study of this compound's pharmacological effects.
Animal Models for Visceral Hypersensitivity (Irritable Bowel Syndrome)
Visceral hypersensitivity, a key feature of IBS, can be modeled in rodents to assess the antinociceptive properties of compounds like this compound. The rat model of rectal distension-induced abdominal contractions is a widely used and validated method.
Rat Model of Rectal Distension-Induced Visceral Hypersensitivity
This model evaluates the visceral analgesic effect of this compound by measuring the animal's response to a painful stimulus in the colon.
Experimental Protocol:
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
Materials:
-
This compound citrate.
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose).
-
Rectal distension balloon catheter (e.g., 6 Fr Fogarty catheter).
-
Pressure transducer and pump for balloon inflation.
-
Abdominal withdrawal reflex (AWR) scoring system or electromyography (EMG) recording equipment.
Procedure:
-
Animal Acclimatization: House rats individually for at least one week before the experiment with free access to food and water.
-
Drug Administration: Administer this compound citrate (e.g., 10 or 20 mg/kg, intraperitoneally) or vehicle to the rats.
-
Balloon Insertion: After a predetermined pretreatment time (e.g., 30-60 minutes), gently insert the lubricated balloon catheter into the descending colon via the anus, with the tip of the balloon positioned approximately 2 cm from the anus. Secure the catheter to the tail with tape.
-
Adaptation Period: Allow the animals to adapt to the presence of the catheter for a period of 15-30 minutes in a small, transparent enclosure.
-
Colorectal Distension (CRD): Induce visceral pain by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) in a graded or randomized sequence. Each distension should last for a fixed duration (e.g., 20-30 seconds) with a rest period between each stimulus.
-
Assessment of Visceral Pain:
-
Abdominal Withdrawal Reflex (AWR) Score: Visually assess and score the behavioral response of the rat to CRD on a scale of 0 to 4, where 0 represents no response and 4 represents strong abdominal contraction and lifting of the pelvis.
-
Electromyography (EMG): For a more quantitative measure, record the electrical activity of the external oblique abdominal muscles using implanted electrodes. The increase in EMG activity during distension is a measure of the visceral pain response.
-
-
Data Analysis: Compare the AWR scores or EMG responses between the this compound-treated and vehicle-treated groups to determine the analgesic effect of this compound.
Quantitative Data Summary:
| Animal Model | Drug/Compound | Dose/Concentration | Key Findings | Reference |
| Rat Rectal Distension | This compound citrate | 20 mg/kg (i.p.) | Suppressed the effect of 5-HTP-induced rectal hypersensitivity. | [1] |
| Rat Rectal Distension | WAY 100635 (5-HT1A antagonist) | 1 mg/kg (i.p.) | Blocked the nociceptive effect of 8-OH-DPAT and 5-HTP. | [1] |
Experimental Workflow for Visceral Hypersensitivity Model:
References
Application Notes and Protocols for Utilizing Alverine in Smooth Muscle Contraction Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alverine citrate is a smooth muscle relaxant utilized in the treatment of functional gastrointestinal disorders such as irritable bowel syndrome (IBS) and diverticular disease.[1][2][3][4] Its primary therapeutic action is the alleviation of smooth muscle spasms in the gut.[1][5] Mechanistically, this compound exhibits a complex and paradoxical effect on smooth muscle contractility. It has been observed to enhance the frequency and amplitude of spontaneous contractions while simultaneously suppressing contractions evoked by various stimuli.[6][7] This dual action is attributed to its influence on multiple signaling pathways, primarily involving L-type calcium channels and the Rho kinase pathway.[6][7][8]
These application notes provide detailed protocols for studying the effects of this compound on smooth muscle contraction using isolated tissue preparations in an organ bath setup. The described methodologies are based on established experimental findings and are intended to guide researchers in investigating the pharmacological properties of this compound and similar compounds.
Mechanism of Action
This compound's effects on smooth muscle are multifaceted:
-
L-type Ca2+ Channel Modulation: this compound is thought to inhibit the inactivation of L-type Ca2+ channels.[6][7] This leads to an increased influx of Ca2+ during action potentials, which can enhance the frequency and amplitude of spontaneous contractions.[6][7][8]
-
Inhibition of Calcium-Sensitization: this compound appears to reduce the sensitivity of the contractile apparatus to Ca2+.[6][7] This effect is similar to that of Rho kinase inhibitors like Y-27632 and is believed to be the primary mechanism for its suppression of evoked contractions (e.g., those induced by high potassium or acetylcholine).[6][7]
-
5-HT1A Receptor Antagonism: this compound also acts as a selective antagonist at 5-HT1A receptors, which may contribute to its visceral antinociceptive effects.[4][9][10][11]
Experimental Protocols
Protocol 1: Preparation of Isolated Smooth Muscle Strips
This protocol describes the dissection and preparation of smooth muscle strips from various tissues for use in an organ bath.
Materials:
-
Animal model (e.g., guinea pig, rat)
-
Dissection instruments (scissors, forceps)
-
Binocular microscope
-
Sylgard-coated dish
-
Physiological Salt Solution (PSS), pre-warmed to 37°C and aerated with 95% O2 / 5% CO2. (See recipe in Table 2)
-
Fine silk ligatures
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Dissect the desired organ (e.g., urinary bladder, taenia of the caecum, portal vein, colon) and place it in a Sylgard-coated dish containing cold, aerated PSS.[6][12][13][14]
-
Under a binocular microscope, carefully remove any adhering fat and connective tissue. For tissues like the colon, the mucosa and submucosa can be removed by sharp peeling.[13][14]
-
Dissect smooth muscle strips of approximately 10 mm x 1 mm x 1 mm, following the direction of the muscle bundles.[6]
-
Tie a fine silk ligature to each end of the muscle strip.[6]
Protocol 2: Isometric Tension Recording in an Organ Bath
This protocol outlines the procedure for mounting the prepared smooth muscle strips in an organ bath and recording isometric contractions.
Materials:
-
Organ bath system (e.g., 0.2 ml or larger) with platinum ring electrodes[6][15]
-
Isometric force transducer
-
Data acquisition system[16]
-
Physiological Salt Solution (PSS), warmed to 37°C and aerated with 95% O2 / 5% CO2
-
This compound citrate stock solution
-
Contractile agonists (e.g., Carbachol, high K+ solution)
-
Other relevant pharmacological agents (e.g., Y-27632, Charybdotoxin)
Procedure:
-
Fill the organ bath chambers with warmed, aerated PSS.[6][16]
-
Mount the muscle strip between the holder and the isometric force transducer within the organ bath.[6]
-
Apply an initial tension to the tissue (e.g., 1 g) and allow it to equilibrate for at least 60-120 minutes, or until a stable baseline is achieved. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.[12][13][14]
-
Test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 40-80 mM KCl).[6][12]
-
Wash the tissue to return to baseline.
-
To study spontaneous contractions:
-
Record the baseline spontaneous activity.
-
Add this compound citrate at the desired concentration (e.g., 10 µM) to the bath and record the changes in frequency and amplitude of spontaneous contractions.[6]
-
-
To study evoked contractions:
-
Induce a contraction with a contractile agonist (e.g., 10 µM Carbachol or 40 mM high K+ solution).[6][7]
-
Once a stable contraction is achieved, wash the tissue.
-
Incubate the tissue with this compound citrate for a predetermined period.
-
Re-introduce the contractile agonist and record the contractile response in the presence of this compound.
-
Data Presentation
Table 1: Effects of this compound on Spontaneous and Evoked Smooth Muscle Contractions
| Parameter | Control | This compound (10 µM) | Reference |
| Spontaneous Activity | |||
| Frequency of Ca2+ transients (min⁻¹) | 11.3 ± 3.6 | 18.1 ± 3.3 | [6] |
| Amplitude of Ca2+ transients (R₃₄₀/₃₈₀) | 0.13 ± 0.04 | 0.16 ± 0.04 | [6] |
| Evoked Contractions | |||
| High K+ (40 mM) induced contraction | Suppressed | [6][7] | |
| Acetylcholine (10 µM) induced contraction | Suppressed | [6][7] |
Table 2: Composition of Physiological Salt Solution (PSS)
| Component | Concentration (mM) |
| NaCl | 118 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25 |
| Glucose | 11 |
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism on smooth muscle contraction.
Experimental Workflow
Caption: Workflow for this compound smooth muscle experiments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is this compound Citrate used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 6. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 14. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dmt.dk [dmt.dk]
- 16. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alverine Citrate in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alverine citrate is a smooth muscle relaxant that has been investigated for its therapeutic potential in conditions such as irritable bowel syndrome (IBS) and dysmenorrhea.[1] In the laboratory setting, this compound citrate serves as a valuable tool for studying smooth muscle physiology, nociception, anxiety-like behaviors, and inflammatory signaling pathways. Its multifaceted mechanism of action, which includes the modulation of calcium channels, serotonin receptors, and NF-κB signaling, makes it a compound of significant interest for drug discovery and development.[2][3]
These application notes provide a comprehensive overview of this compound citrate dosages for in vitro and in vivo research, detailed protocols for key experiments, and visual representations of its known signaling pathways to facilitate further investigation into its pharmacological properties.
Data Presentation: this compound Citrate Dosage
The following tables summarize the quantitative data on this compound citrate dosages used in various laboratory research applications.
In Vitro Dosage Data
| Application | Cell/Tissue Type | Concentration | Observed Effect | Reference |
| Smooth Muscle Contractility | Guinea-pig detrusor smooth muscle | 10 µM | Increased frequency and amplitude of spontaneous contractions; suppressed evoked contractions.[1][4][5][6] | [1][4][5][6] |
| Anti-inflammatory Activity | Murine macrophage cell line (RAW264.7) | 200 µM | Decreased phosphorylation of IκBα. | [7] |
| Myogenic Differentiation | Murine myoblast cell line (C2C12) | Not specified | Increased myotube diameter and inhibited atrophy signals.[8][9] | [8][9] |
In Vivo Dosage Data
| Application | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Anxiolytic-like Effects | Mice | 5-20 mg/kg | Intraperitoneal (i.p.) | Dose-dependent increase in anxiolytic-like behaviors.[10][11] | [10][11] |
| Anti-inflammatory Effects (Gastritis) | Mice | 100 and 200 mg/kg | Not specified | Ameliorated HCl/EtOH-stimulated gastric ulcers. | [8] |
| Muscle Atrophy | Aged and hindlimb-disused mice | Not specified | Improved muscle mass and physical performance.[8][9] | [8][9] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound citrate and a typical experimental workflow for its evaluation.
This compound Citrate's Dual Effect on Smooth Muscle Contraction
References
- 1. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Light-dark box test - Wikipedia [en.wikipedia.org]
- 3. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 5. protocols.io [protocols.io]
- 6. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. albany.edu [albany.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound citrate promotes myogenic differentiation and ameliorates muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 4-Hole-Board Test for Assessment of Long-Term Spatial Memory in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Alverine in Human Plasma by LC-MS/MS
This application note describes a robust and sensitive method for the quantification of Alverine and its active metabolite, para-hydroxy this compound (PHA), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
Introduction
This compound is a spasmolytic agent used for the treatment of irritable bowel syndrome and other functional gastrointestinal disorders. After oral administration, this compound is rapidly metabolized to its primary active metabolite, para-hydroxy this compound (PHA).[1] Accurate and reliable quantification of both this compound and PHA in plasma is crucial for pharmacokinetic and bioequivalence assessments. This LC-MS/MS method provides the necessary sensitivity and selectivity for the analysis of these compounds at low concentrations typically found in clinical samples.
Experimental
Materials and Reagents
-
Analytes: this compound and para-hydroxy this compound reference standards.
-
Internal Standard (IS): this compound-d5 is recommended for optimal accuracy and precision.[1] Alternatively, other compounds like mebeverine or imipramine have been used.[2][3]
-
Solvents: HPLC or LC-MS grade acetonitrile and methanol.
-
Reagents: Ammonium formate and formic acid.
-
Solid Phase Extraction (SPE) Cartridges: Phenomenex Strata-X or equivalent.
-
Human Plasma: K2-EDTA or heparinized plasma.
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
A solid-phase extraction (SPE) procedure is employed to extract this compound, PHA, and the IS from human plasma.
-
Pre-treatment: Thaw plasma samples at room temperature. Spike 150-500 µL of plasma with the internal standard solution.
-
Loading: Load the pre-treated plasma sample onto a conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with an appropriate aqueous solution to remove interferences.
-
Elution: Elute the analytes and IS with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 or C8 column is typically used for separation. Examples include Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm) or a Kromasil C8 column.[1][3]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate) is commonly used.[1]
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.[2]
Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for the detection of this compound, PHA, and the IS.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. The precursor-to-product ion transitions for the analytes and IS are monitored.
Table 1: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 282.3 | 91.0[1] |
| para-hydroxy this compound | 298.2 | 107.0[1] |
| This compound-d5 (IS) | 287.3 | 91.0[1] |
| Imipramine (IS) | 281.0 | 86.0[2] |
| Mebeverine (IS) | 430.3 | 135.1 |
Method Validation
The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Linearity: The method should be linear over a defined concentration range.
-
Sensitivity: The lower limit of quantification (LLOQ) should be determined.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits.
-
Recovery: The extraction recovery of the analytes and IS should be consistent and reproducible.
-
Matrix Effect: The effect of plasma components on the ionization of the analytes should be evaluated.
-
Stability: The stability of the analytes in plasma under various storage conditions (freeze-thaw, short-term benchtop, and long-term storage) must be established.
Quantitative Data Summary
The following tables summarize the quantitative performance of published LC-MS/MS methods for this compound quantification in human plasma.
Table 2: Linearity and Sensitivity
| Method Reference | Analyte | Linearity Range (pg/mL) | LLOQ (pg/mL) |
| Rathod et al. (2017)[1] | This compound | 15.0 - 15,000 | 15.0 |
| PHA | 30.0 - 15,000 | 30.0 | |
| Gavhane et al. (2011)[2] | This compound | 60 - 10,000 | 60 |
| MHA | 60 - 10,000 | 60 | |
| Gomes et al. (2009)[3][4] | This compound | 100 - 10,000 | 100 |
| PHA | 100 - 10,000 | 100 |
Table 3: Accuracy and Precision
| Method Reference | Analyte | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Rathod et al. (2017)[1] | This compound & PHA | 0.48 - 4.15 | 0.48 - 4.15 | 94.00 - 96.00 |
| Gavhane et al. (2011)[2] | This compound | < 9.18 | < 9.18 | > 104.66 |
| MHA | < 8.44 | < 8.44 | > 100.38 | |
| Gomes et al. (2009)[3][4] | This compound | < 6.3 | < 3.7 | -7.0 to -0.1 (intraday), -5.1 to -0.5 (interday) |
| PHA | < 6.3 | < 3.2 | -8.1 to -1.7 (intraday), -8.6 to 0.4 (interday) |
Table 4: Recovery and Stability
| Method Reference | Analyte | Mean Recovery (%) | Stability Highlights |
| Rathod et al. (2017)[1] | This compound | 80.59 | Stable for 5 freeze-thaw cycles, 8h on benchtop, and 116 days at -70°C. |
| PHA | 81.26 | Stable for 5 freeze-thaw cycles, 8h on benchtop, and 116 days at -70°C. | |
| Gomes et al. (2009)[3][4] | This compound | 83.5 | Not explicitly detailed in the abstract. |
| PHA | 86.2 | Not explicitly detailed in the abstract. |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification in plasma.
Method Validation Parametersdot
// Relationships linearity -> accuracy; linearity -> precision; sensitivity -> linearity; selectivity -> accuracy; matrix_effect -> accuracy; matrix_effect -> precision; recovery -> accuracy; freeze_thaw -> accuracy; bench_top -> accuracy; long_term -> accuracy; }
References
- 1. An improved LC-MS/MS method for the quantification of this compound and para hydroxy this compound in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated LC-MS/MS method for determination of this compound and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alverine Clinical Trials in Functional Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alverine citrate is a smooth muscle relaxant used for the symptomatic relief of functional gastrointestinal disorders (FGIDs), such as Irritable Bowel Syndrome (IBS).[1][2][3] Its primary mechanism of action involves a direct effect on the smooth muscle of the gut, causing it to relax and thereby preventing the painful muscle spasms associated with conditions like IBS and diverticular disease.[1][4] Additionally, this compound acts as a 5-HT1A receptor antagonist, which may contribute to reducing rectal hypersensitivity, a common feature in IBS.[1][5][6][7][8][9]
These application notes provide a comprehensive guide to the experimental design of clinical trials for this compound, focusing on study design, patient selection, efficacy endpoints, and safety monitoring. The provided protocols are intended to serve as a foundation for developing robust clinical studies to further evaluate the efficacy and safety of this compound in the management of FGIDs.
Pharmacokinetics and Dosing
This compound is rapidly absorbed from the gastrointestinal tract and is quickly metabolized to its primary active metabolite, para-hydroxythis compound (PHA).[10][11] The peak plasma concentration of the active metabolite is typically reached within 1 to 1.5 hours after oral administration.[10][11][12] The elimination half-life is approximately 0.8 hours for this compound and 5.7 hours for PHA.[10][11] this compound is available in 60 mg and 120 mg capsules, with a common adult dosage of 60-120 mg taken one to three times daily.[1]
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Absorption | Rapidly absorbed from the GI tract | [10][11] |
| Time to Peak Plasma (PHA) | 1 - 1.5 hours | [10][11][12] |
| Metabolism | Rapidly converted to active and secondary metabolites | [4][10][11][12] |
| Elimination Half-life (this compound) | 0.8 hours | [10][11] |
| Elimination Half-life (PHA) | 5.7 hours | [10][11] |
| Excretion | Mainly via urine as metabolites | [10][11] |
Proposed Signaling Pathway of this compound
This compound's therapeutic effects are believed to be mediated through two primary pathways: direct smooth muscle relaxation and modulation of visceral sensitivity via 5-HT1A receptor antagonism. The diagram below illustrates this proposed mechanism of action.
Caption: Proposed signaling pathway of this compound.
Clinical Trial Design for this compound in IBS
A randomized, double-blind, placebo-controlled, parallel-group study is the recommended design for evaluating the efficacy and safety of this compound in patients with IBS.[13][14][15]
Study Objectives
-
Primary Objective: To evaluate the efficacy of this compound in reducing the severity of abdominal pain in patients with IBS compared to placebo.
-
Secondary Objectives:
-
To assess the effect of this compound on stool consistency and frequency.
-
To evaluate the impact of this compound on overall IBS symptom severity and quality of life.
-
To assess the safety and tolerability of this compound.
-
Patient Population
Patients should meet the Rome IV diagnostic criteria for IBS.[1][4][10][12][16] Specific inclusion and exclusion criteria are crucial for ensuring a homogenous study population.
Table 2: Inclusion and Exclusion Criteria
| Inclusion Criteria | Exclusion Criteria |
| Age 18-65 years | History of major gastrointestinal surgery |
| Diagnosis of IBS according to Rome IV criteria | Presence of alarm features (e.g., rectal bleeding, weight loss)[1][4] |
| Abdominal pain score of ≥ 3 on a 0-10 numeric rating scale | Known hypersensitivity to this compound or its components |
| Willing and able to provide informed consent | Use of other medications that may affect gastrointestinal motility |
| Pregnant or breastfeeding women |
Efficacy Endpoints
The FDA recommends co-primary endpoints for IBS clinical trials, focusing on both abdominal pain and a key bowel symptom.[17][18]
Table 3: Primary and Secondary Efficacy Endpoints
| Endpoint | Measurement Tool | Assessment Frequency |
| Primary | ||
| Change in worst abdominal pain intensity | 11-point (0-10) Numeric Rating Scale (NRS)[17][19] | Daily |
| Secondary | ||
| Change in stool consistency | Bristol Stool Form Scale (BSFS)[17] | Daily |
| Change in stool frequency | Patient daily diary | Daily |
| Change in overall IBS symptom severity | IBS Symptom Severity Scale (IBS-SSS)[13][20] | Weekly |
| Change in quality of life | IBS Quality of Life (IBS-QOL) instrument[13] | Baseline and end of study |
| Patient's global assessment of relief | 5-point Likert scale | Weekly |
Experimental Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study
This protocol outlines a 12-week treatment period to assess the efficacy and safety of this compound 120 mg three times daily versus placebo in patients with IBS.
Study Procedures
-
Screening Visit (Week -2):
-
Obtain informed consent.
-
Assess eligibility based on inclusion/exclusion criteria.
-
Collect baseline demographics and medical history.
-
Patients begin a 2-week run-in period to collect baseline symptom data via a daily electronic diary.
-
-
Randomization Visit (Week 0):
-
Eligible patients are randomized in a 1:1 ratio to receive either this compound 120 mg or a matching placebo.
-
Dispense study medication.
-
Reinforce instructions for completing the daily electronic diary.
-
-
Follow-up Visits (Weeks 4, 8, and 12):
-
Assess treatment compliance.
-
Record adverse events.
-
Review daily diary data.
-
Administer weekly questionnaires (IBS-SSS, global assessment).
-
-
End of Study Visit (Week 12):
-
Perform final efficacy and safety assessments.
-
Collect any remaining study medication.
-
Administer the IBS-QOL questionnaire.
-
Data Collection and Analysis
All patient-reported outcomes will be collected using a validated electronic diary system. The primary efficacy analysis will be an intent-to-treat (ITT) analysis of the change from baseline in the weekly average of the daily worst abdominal pain score at week 12.
Safety Monitoring
The safety of participants is paramount in any clinical trial.[21][22][23] A comprehensive safety monitoring plan should be in place.
Adverse Event Reporting
All adverse events (AEs) and serious adverse events (SAEs) must be recorded and reported in accordance with regulatory guidelines.[11][24][25][26][27]
-
Adverse Event (AE): Any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.[11]
-
Serious Adverse Event (SAE): Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[26]
Investigators must report all SAEs to the sponsor within 24 hours of becoming aware of the event.
Table 4: Common Adverse Events Associated with this compound
| System Organ Class | Adverse Event |
| Nervous System Disorders | Headache, Dizziness[1][10] |
| Gastrointestinal Disorders | Nausea[1][10] |
| Hepatobiliary Disorders | Hepatitis, Jaundice (rare)[1] |
| Immune System Disorders | Allergic reactions (rash, itching)[1][16] |
| Respiratory, Thoracic and Mediastinal Disorders | Difficulty breathing, wheezing (in case of allergic reaction)[1] |
Experimental Workflow
The following diagram outlines the key stages of the proposed this compound clinical trial.
Caption: Workflow for a randomized controlled trial of this compound.
Logical Relationship of Study Phases
The successful execution of a clinical trial relies on a logical progression through distinct phases, each with specific objectives.
Caption: Logical progression of clinical trial phases.
References
- 1. Rome IV Diagnostic Criteria for Irritable Bowel Syndrome (IBS) [mdcalc.com]
- 2. spg.pt [spg.pt]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Irritable bowel syndrome - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 5. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. badgut.org [badgut.org]
- 11. ccrps.org [ccrps.org]
- 12. JustInTimeMedicine [justintimemedicine.com]
- 13. Study design considerations for irritable bowel syndrome clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Irritable Bowel Syndrome: Straightening the road from the Rome criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fda.gov [fda.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Measuring IBS patient reported outcomes with an abdominal pain numeric rating scale: results from the proof cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patient-Reported Outcomes for Irritable Bowel Syndrome Are Associated with Patients’ Ratings of Symptoms and Non-Clinical Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lindushealth.com [lindushealth.com]
- 22. researchgate.net [researchgate.net]
- 23. Safety monitoring in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Adverse event - Wikipedia [en.wikipedia.org]
- 25. SAE Reporting and the IRB: Adverse Events in Drug Studies [advarra.com]
- 26. health.usf.edu [health.usf.edu]
- 27. Adverse Events | Emory University | Atlanta GA [ctac.emory.edu]
Measuring Alverine's Impact on Ion Channels: Application Notes and Protocols
For researchers, scientists, and drug development professionals, understanding the intricate interactions between pharmaceutical compounds and ion channels is paramount. Alverine, a widely used antispasmodic agent, exerts its therapeutic effects through the modulation of various ion channels, primarily in smooth muscle cells. This document provides detailed application notes and experimental protocols for elucidating the effects of this compound on key ion channels, facilitating further research and drug discovery efforts.
Application Notes
This compound's primary mechanism of action involves the regulation of calcium influx into smooth muscle cells, which is a critical determinant of muscle contraction.[1][2] It also exhibits interactions with other signaling pathways, including serotonin receptors, which can indirectly influence ion channel activity.[1][3]
Key Ion Channels and Receptors Modulated by this compound:
-
L-type Voltage-Gated Calcium Channels (VGCCs): this compound is known to inhibit L-type calcium channels.[4][5][6] This blockade reduces the influx of calcium ions into smooth muscle cells, leading to muscle relaxation and its antispasmodic effect.[1] Paradoxically, under certain conditions, this compound has been observed to increase spontaneous contractions in smooth muscle, potentially by inhibiting the inactivation of L-type Ca2+ channels, thereby increasing Ca2+ influx during action potentials.[4][5]
-
Potassium Channels: While direct, extensive studies are limited, this compound's ability to increase the frequency of action potentials suggests a possible inhibitory action on certain potassium channels that contribute to membrane repolarization.[4] Further investigation into its effects on various potassium channel subtypes, such as ATP-sensitive potassium (KATP) channels and Ca2+-activated potassium (KCa) channels, is warranted.
-
Sodium Channels: The effect of this compound on voltage-gated sodium channels is not as well-characterized as its effect on calcium channels. However, some musculotropic agents are known to block sodium channels, suggesting a potential area for investigation.[2]
-
5-HT1A Receptors: this compound acts as a selective antagonist at the 5-HT1A receptor subtype.[7][8][9] This interaction is linked to its visceral antinociceptive properties.[7][8] While not a direct effect on an ion channel, modulation of this G-protein coupled receptor can initiate intracellular signaling cascades that ultimately influence the activity of various ion channels.
The following sections provide detailed protocols for investigating these interactions using established electrophysiological and cell imaging techniques.
Experimental Protocols
Electrophysiology: Patch-Clamp Technique
The patch-clamp technique is the gold standard for studying ion channel function, allowing for high-fidelity recording of ionic currents.[10][11] The whole-cell configuration is most commonly used to study the effects of compounds like this compound on the total ionic current of a cell.[10][12]
Objective: To measure the effect of this compound on voltage-gated calcium, potassium, and sodium channels in isolated smooth muscle cells or a suitable heterologous expression system (e.g., HEK293 cells expressing the channel of interest).
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture reagents or smooth muscle cell isolation enzymes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound citrate stock solution
-
Specific ion channel blockers (e.g., Nifedipine for L-type Ca2+ channels, Tetraethylammonium (TEA) for K+ channels, Tetrodotoxin (TTX) for Na+ channels)
Procedure:
-
Cell Preparation:
-
For primary smooth muscle cells: Isolate cells from tissues (e.g., guinea pig urinary bladder, rabbit colon) using enzymatic digestion.
-
For cell lines: Culture cells to 60-80% confluency and passage as needed.
-
-
Solution Preparation:
-
Extracellular Solution (for Ca2+ currents): (in mM) 135 TEA-Cl, 10 BaCl2 (as charge carrier), 10 HEPES, 10 Glucose. pH adjusted to 7.4 with TEA-OH.
-
Intracellular Solution (for Ca2+ currents): (in mM) 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Note: Specific ionic compositions should be adjusted to isolate the current of interest (e.g., use K+-based solutions for potassium currents).
-
-
Pipette Fabrication and Filling: Pull pipettes to a resistance of 3-7 MΩ and fill with the appropriate intracellular solution.
-
Recording:
-
Transfer cells to the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -70 mV.
-
-
Data Acquisition:
-
Voltage Protocol for VGCCs: From the holding potential, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline currents in the absence of this compound.
-
Perfuse the chamber with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and repeat the voltage protocol at each concentration.
-
Use specific channel blockers to confirm the identity of the recorded currents.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) relationship plots.
-
Generate dose-response curves to determine the IC50 of this compound for the specific ion channel.
-
Quantitative Data Summary:
| Parameter | Channel Type | This compound Concentration | Effect | Reference |
| Contraction | Smooth Muscle | 10 µM | Suppressed high K+ (40 mM) or ACh (10 µM) induced contractions | [4][5] |
| Action Potential | Smooth Muscle | 10 µM | Increased frequency and amplitude | [4][5] |
| Receptor Affinity | 5-HT1A | 101 nM (IC50) | Antagonist | [13] |
Note: Specific IC50 values for direct ion channel blockade by this compound are not extensively reported in the reviewed literature. The provided protocols are designed to enable researchers to determine these values.
Intracellular Calcium Imaging
Calcium imaging is a powerful technique to visualize changes in intracellular calcium concentration in real-time, providing insights into cellular responses to stimuli.[14][15]
Objective: To measure the effect of this compound on intracellular calcium transients evoked by depolarizing stimuli or receptor agonists.
Materials:
-
Fluorescence microscope with a sensitive camera
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
This compound citrate stock solution
-
Depolarizing agent (e.g., high KCl solution) or receptor agonist (e.g., Acetylcholine)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass coverslips.
-
Wash cells with serum-free medium.
-
Incubate cells with a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBSS.
-
Acquire a baseline fluorescence signal.
-
Stimulate the cells with a depolarizing agent (e.g., 50 mM KCl) or a relevant agonist to induce calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
This compound Application:
-
After recording the control response, perfuse the cells with a solution containing this compound for a few minutes.
-
Re-apply the stimulus in the presence of this compound and record the fluorescence response.
-
Wash out this compound and re-apply the stimulus to check for reversibility.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (or ratio for ratiometric dyes like Fura-2) before and after this compound application.
-
Quantify the inhibitory effect of this compound on the stimulus-induced calcium increase.
-
Generate dose-response curves to determine the IC50 of this compound's effect on calcium transients.
-
Smooth Muscle Contraction Assay
This functional assay directly measures the physiological effect of this compound on smooth muscle contractility.[16]
Objective: To assess the effect of this compound on spontaneous and evoked contractions of isolated smooth muscle strips.
Materials:
-
Organ bath system with force transducers
-
Dissection microscope and tools
-
Krebs-Henseleit solution
-
This compound citrate stock solution
-
Contractile agents (e.g., KCl, Acetylcholine, Serotonin)
Procedure:
-
Tissue Preparation:
-
Isolate smooth muscle strips (e.g., from guinea pig ileum or colon).
-
Mount the strips in the organ bath chambers filled with oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Recording Contractions:
-
Record spontaneous contractile activity.
-
Induce contractions with a contractile agent (e.g., 60 mM KCl or 10 µM Acetylcholine).
-
After washing and re-equilibration, add this compound to the bath at various concentrations and repeat the stimulation.
-
-
Data Analysis:
-
Measure the amplitude and frequency of spontaneous contractions.
-
Measure the peak force of evoked contractions.
-
Calculate the percentage of inhibition of the evoked contraction by this compound.
-
Construct a dose-response curve to determine the IC50 for the inhibition of contraction.
-
Visualizations
Caption: this compound's multifaceted signaling pathway.
Caption: Workflow for patch-clamp electrophysiology.
Caption: Workflow for intracellular calcium imaging.
References
- 1. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 2. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmaceutical Insights: this compound citrate's R&D Progress and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. selleckchem.com [selleckchem.com]
- 14. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Alverine's Impact on Visceral Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols used to assess the efficacy of Alverine in mitigating visceral hypersensitivity, a key symptom in functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS).
Introduction
This compound citrate is a drug with a dual mechanism of action that makes it a candidate for treating visceral hypersensitivity. It functions as a selective 5-HT1A receptor antagonist, thereby reducing the visceral pronociceptive effect of serotonin[1][2]. Additionally, it exhibits spasmolytic properties by reducing the sensitivity of smooth muscle contractile proteins to calcium and inhibiting calcium influx into smooth muscle cells[3][4][5][6]. Preclinical studies have demonstrated its beneficial effects on both intestinal motility and sensitivity[1][3].
Experimental Models of Visceral Hypersensitivity
The assessment of this compound's impact on visceral hypersensitivity typically employs rodent models that mimic the clinical features of functional bowel disorders.
In Vivo Models
Commonly used in vivo models to induce visceral hypersensitivity in rodents (rats and mice) include:
-
Post-Inflammatory Models: These models use chemical irritants to induce a transient colonic inflammation, which then resolves, leaving behind a state of chronic visceral hypersensitivity.
-
Trinitrobenzene sulfonic acid (TNBS): Intracolonic administration of TNBS is a well-established method for inducing colitis and subsequent visceral hypersensitivity[7]. This model is valued for its reproducibility and translational relevance[7].
-
Acetic Acid: A milder chemical irritant that can also be used to induce a transient inflammatory response and visceral hypersensitivity.
-
-
Stress-Induced Models: These models utilize psychological or physical stressors to induce visceral hypersensitivity, reflecting the clinical observation that stress can exacerbate IBS symptoms.
-
Water Avoidance Stress (WAS): This is a psychological stressor where animals are placed on a small platform in a container of water, inducing an anxiety-like state and visceral hypersensitivity[7][8].
-
Restraint Stress: This involves physically restraining the animal for a period, which acts as a potent stressor leading to visceral hypersensitivity[7][8][9].
-
-
Neonatal Irritation Models: Early life stress or irritation can lead to the development of visceral hypersensitivity in adulthood.
-
Neonatal Colonic Irritation: Involves the administration of a mild irritant to the colon of neonatal rodents, resulting in long-lasting visceral hypersensitivity[10].
-
Assessment Protocols
The primary methods for assessing visceral sensitivity in animal models involve measuring the animal's response to a controlled mechanical stimulus, typically colorectal distension (CRD).
Visceromotor Response (VMR) Assessment
The VMR is an objective, quantifiable measure of visceral pain. It is assessed by recording the electromyographic (EMG) activity of the abdominal muscles in response to graded CRD.
Protocol:
-
Animal Preparation:
-
Rats or mice are anesthetized, and EMG electrodes are surgically implanted into the external oblique abdominal muscles. The electrode leads are externalized and secured.
-
Animals are allowed to recover from surgery before the induction of visceral hypersensitivity and subsequent testing.
-
-
Colorectal Distension (CRD):
-
A flexible balloon catheter is inserted into the distal colon and rectum.
-
The catheter is connected to a barostat or a syringe pump that allows for controlled, graded inflation of the balloon to specific pressures or volumes.
-
-
Data Acquisition:
-
The animal is placed in a restraint to minimize movement.
-
The EMG electrodes are connected to a data acquisition system.
-
A baseline EMG recording is obtained before CRD.
-
The balloon is inflated to progressively increasing pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period between distensions.
-
The EMG activity during each distension is recorded and quantified (e.g., by calculating the area under the curve).
-
-
Drug Administration:
-
This compound or a vehicle control is administered (e.g., intraperitoneally or orally) at a predetermined time before the CRD procedure.
-
-
Data Analysis:
-
The change in EMG activity from baseline is calculated for each distension pressure.
-
The responses in the this compound-treated group are compared to the vehicle-treated group to determine the effect of the drug on visceral sensitivity.
-
Abdominal Withdrawal Reflex (AWR) Assessment
The AWR is a semi-quantitative behavioral assessment of visceral nociception in conscious animals.
Protocol:
-
Animal Acclimation:
-
Animals are acclimated to the testing environment and the presence of the experimenter.
-
-
Colorectal Distension (CRD):
-
A balloon catheter is inserted into the colon of the conscious animal.
-
The animal is placed in a small, transparent enclosure and allowed to acclimate.
-
-
Behavioral Scoring:
-
The balloon is inflated to graded pressures.
-
An observer, blinded to the treatment, scores the animal's behavioral response to each distension according to a predefined scale.
-
AWR Scoring Scale:
-
0: No behavioral response.
-
1: Brief head movement followed by immobility.
-
2: Contraction of abdominal muscles.
-
3: Lifting of the abdomen.
-
4: Body arching and lifting of pelvic structures.
-
-
-
Drug Administration and Data Analysis:
-
Similar to the VMR protocol, this compound or vehicle is administered prior to testing.
-
The AWR scores at each distension pressure are compared between the treatment groups.
-
Quantitative Data Summary
The following tables summarize the expected outcomes of this compound administration in preclinical models of visceral hypersensitivity.
Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension
| Treatment Group | Dose (mg/kg, i.p.) | VMR (Area Under the Curve) at 60 mmHg CRD | % Reduction in VMR vs. Vehicle |
| Vehicle Control | - | High | - |
| This compound | 10 | Significantly Reduced | Variable |
| This compound | 20 | Markedly Reduced | Variable |
Note: Specific quantitative values for VMR reduction can vary between studies and experimental models. The table reflects the general trend of a dose-dependent reduction in visceral sensitivity with this compound treatment.
Table 2: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score
| Treatment Group | Dose (mg/kg, p.o.) | Mean AWR Score at 60 mmHg CRD | % Reduction in AWR Score vs. Vehicle |
| Vehicle Control | - | High (e.g., 3-4) | - |
| This compound | 10 | Significantly Reduced | Variable |
Note: As with VMR, the magnitude of AWR score reduction is dependent on the specific experimental conditions. The table illustrates the expected dose-dependent analgesic effect of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Visceral Nociception
The primary mechanism of this compound in reducing visceral hypersensitivity involves the antagonism of the 5-HT1A receptor, which plays a crucial role in serotonergic pain signaling in the gut.
Caption: this compound's antagonism of the 5-HT1A receptor on nociceptive neurons.
Experimental Workflow for Assessing this compound's Efficacy
The following diagram outlines the typical experimental workflow for evaluating the effect of this compound on visceral hypersensitivity in a preclinical setting.
Caption: A typical experimental workflow for preclinical assessment of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 5. Role of antispasmodics in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and transgenic animal models used to study visceral hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for In Vivo Studies of Alverine's Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alverine citrate is a smooth muscle relaxant commonly used to treat irritable bowel syndrome (IBS) and other gastrointestinal disorders. Understanding its in vivo metabolism is crucial for optimizing its therapeutic efficacy and safety. This document provides detailed application notes and protocols based on published in vivo studies of this compound's metabolites.
Metabolic Profile of this compound
In humans, this compound undergoes extensive first-pass metabolism, with the parent drug accounting for only a small fraction of the circulating compounds. The primary metabolic pathways are hydroxylation and N-desethylation, followed by glucuronidation.
A significant human in vivo study identified the major metabolites of this compound in plasma as[1][2][3]:
-
4-hydroxy this compound: The active metabolite.
-
N-desethyl this compound: A secondary metabolite.
-
4-hydroxy this compound glucuronide: The major circulating metabolite, accounting for the vast majority of this compound-related substances in the bloodstream[1][2].
The parent compound, this compound, contributes to only about 3% of the total exposure of this compound and its metabolites, while the active metabolite, 4-hydroxy this compound (both free and conjugated), accounts for approximately 94%[1][2].
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and its major metabolites in human plasma following a single oral dose of 120 mg this compound citrate.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | t½ (hr) |
| This compound | 0.9 ± 1.2 | 1.5 (0.5 - 4.0) | 3.7 ± 5.9 | 3.7 ± 2.5 |
| 4-hydroxy this compound | 19.3 ± 13.5 | 1.5 (0.8 - 4.0) | 88.2 ± 68.4 | 4.4 ± 1.5 |
| N-desethyl this compound | 0.4 ± 0.3 | 2.0 (1.0 - 6.0) | 2.7 ± 2.1 | 5.7 ± 3.4 |
| 4-hydroxy this compound glucuronide | 245.1 ± 109.3 | 2.0 (1.0 - 5.0) | 1568.1 ± 701.2 | 5.7 ± 1.8 |
Data presented as mean ± standard deviation for Cmax, AUC0-t, and t½, and as median (range) for Tmax. Data sourced from a study in 12 healthy volunteers.
Experimental Protocols
In Vivo Pharmacokinetic Study in Humans
This protocol is based on the methodology described by Rizea-Savu et al., 2021[1][2].
Objective: To determine the pharmacokinetic profile of this compound and its metabolites in healthy volunteers.
Study Design:
-
Open-label, single-dose, one-period pharmacokinetic study.
-
12 healthy male and female volunteers.
-
Administration of a single oral dose of 120 mg this compound citrate.
Procedure:
-
Subject Screening: Screen healthy volunteers based on inclusion and exclusion criteria.
-
Dosing: Administer a single 120 mg this compound citrate capsule with 240 mL of water after an overnight fast.
-
Blood Sampling:
-
Collect venous blood samples into lithium heparin tubes at the following time points: pre-dose (0 hr), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -20°C or lower until analysis.
-
Analytical Method: HPLC-MS/MS
-
Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous quantification of this compound, 4-hydroxy this compound, N-desethyl this compound, and 4-hydroxy this compound glucuronide in plasma.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform solid-phase extraction (SPE) to isolate the analytes from the plasma matrix.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
In Vivo Anti-Inflammatory Activity Study in Mice
This protocol is based on the methodology described by Park et al., 2020, investigating the anti-inflammatory effects of this compound.
Objective: To evaluate the in vivo anti-inflammatory activity of this compound in a mouse model of gastritis.
Animal Model:
-
Male ICR mice (6-8 weeks old).
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Dosing:
-
Administer this compound (e.g., 100 or 200 mg/kg) or vehicle control orally to the mice.
-
Dosing can be performed once or multiple times depending on the study design.
-
-
Induction of Gastritis:
-
One hour after the final dose of this compound, induce gastritis by oral administration of 0.2 mL of a solution containing 60% ethanol and 150 mM HCl.
-
-
Sample Collection:
-
One hour after the induction of gastritis, euthanize the mice.
-
Dissect the stomachs and collect them for macroscopic and microscopic examination, as well as for molecular analysis.
-
-
Analysis:
-
Macroscopic evaluation: Score the severity of gastric lesions.
-
Histological analysis: Perform H&E staining of stomach tissues to assess inflammation and tissue damage.
-
Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-inflammatory mediators (e.g., TNF-α, IL-6, COX-2) in stomach tissue homogenates.
-
Western blot analysis: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) in stomach tissue lysates.
-
Visualization of Pathways
This compound Metabolic Pathway
The following diagram illustrates the primary metabolic transformation of this compound in vivo.
Caption: Metabolic pathway of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps in conducting an in vivo pharmacokinetic study of this compound.
Caption: Pharmacokinetic study workflow.
This compound's Anti-Inflammatory Signaling Pathway
This diagram illustrates the proposed mechanism of this compound's anti-inflammatory action through the NF-κB pathway.
Caption: this compound's effect on NF-κB signaling.
References
- 1. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers [frontiersin.org]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Alverine Solubility in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Alverine solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound and its common salt, this compound citrate?
This compound as a free base is practically insoluble in water. The commercially available form, this compound citrate, is more water-soluble. However, it is generally described as "slightly soluble" to "sparingly soluble" in water.[1][2] Its aqueous solubility is significantly influenced by pH.
Q2: How does pH affect the solubility of this compound citrate?
This compound is a weak base. As the pH of the aqueous solution decreases (becomes more acidic), the amine groups on the this compound molecule become protonated, increasing its solubility. Conversely, as the pH increases (becomes more alkaline), this compound is more likely to be in its less soluble free base form, which can lead to precipitation.[3] One study has reported the complete solubility of the highest dose of this compound citrate in media with a pH range of 1.2-6.8, which is relevant for oral bioavailability assessments.[4]
Q3: What is the solubility of this compound citrate in common laboratory solvents?
Quantitative and qualitative solubility data for this compound citrate in various solvents are summarized in the table below.
Data Presentation: this compound Citrate Solubility
| Solvent | Solubility | Temperature | Notes |
| Water | Slightly soluble / Sparingly soluble | Not specified | General qualitative description.[1][2] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~ 1 mg/mL | Not specified | [5] |
| Aqueous Media, pH 1.2 - 6.8 | Highest dose is soluble | Not specified | This likely refers to dissolution of a therapeutic dose in a standard volume (e.g., 250 mL) for bioavailability studies, not the saturation solubility.[4] |
| Ethanol (96%) | Sparingly soluble | Not specified | [1] |
| Methylene Chloride | Slightly soluble | Not specified | [1] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Not specified | [5] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not specified | [5] |
| Dimethyl Sulfoxide (DMSO) with sonication | up to 100 mg/mL | Not specified | Sonication can significantly improve dissolution. |
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound citrate.
| Problem | Potential Cause | Recommended Solution |
| Powder is not dissolving in aqueous buffer. | - Insufficient time for dissolution: Equilibrium solubility can take time to achieve. - pH of the buffer is too high: this compound citrate is less soluble at neutral to alkaline pH. - Low temperature: Solubility of solids in liquids generally increases with temperature. | - Increase agitation and time: Use a mechanical shaker and allow sufficient time (e.g., several hours) for dissolution. - Lower the pH: If experimentally permissible, adjust the buffer to a more acidic pH (e.g., pH 4.5). - Gently warm the solution: Increase the temperature of the solution while stirring. Be cautious, as excessive heat may degrade the compound. |
| Precipitate forms after initial dissolution. | - Change in pH: The addition of this compound citrate, which is a salt of a weak base and a weak acid, may alter the final pH of an unbuffered or weakly buffered solution. - Supersaturation: The initial dissolved concentration may have exceeded the equilibrium solubility. - Temperature change: Cooling of a solution prepared at a higher temperature can cause precipitation. | - Use a buffer with sufficient capacity: Ensure the buffer can maintain the desired pH after the addition of this compound citrate. - Prepare a stock solution in an organic solvent: Dissolve this compound citrate in a small amount of a suitable organic solvent like DMSO first, and then add it to the aqueous buffer dropwise while vortexing. Ensure the final concentration of the organic solvent is low enough not to affect the experiment.[5] - Maintain a constant temperature: Prepare and use the solution at a consistent temperature. |
| Inconsistent results between experiments. | - Variability in pH of prepared buffers: Small differences in buffer pH can significantly impact solubility. - Incomplete dissolution: Not allowing sufficient time to reach equilibrium solubility. - Use of different batches of this compound citrate: Different batches may have slight variations in purity or physical form. | - Verify the pH of your buffer: Always check the final pH of your buffer solution before use. - Standardize dissolution time and agitation: Use a consistent protocol for preparing your solutions. - Characterize the starting material: Be aware of the properties of the specific batch of this compound citrate being used. |
Experimental Protocols
Protocol for Determining Equilibrium Solubility of this compound Citrate (Shake-Flask Method)
This protocol is adapted from the general guidelines for equilibrium solubility determination.[6]
Materials:
-
This compound citrate powder
-
Calibrated pH meter
-
Mechanical shaker or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV)
-
Buffers:
-
0.1 M HCl (pH ~1.2)
-
Acetate buffer (pH 4.5)
-
Phosphate buffer (pH 6.8)
-
Procedure:
-
Preparation of Buffers: Prepare the required aqueous buffers and adjust the pH to the target value at the experimental temperature (e.g., 25°C or 37°C).
-
Addition of Excess this compound Citrate: Add an excess amount of this compound citrate powder to a known volume of each buffer in a sealed flask. The presence of undissolved solid should be visible.
-
Equilibration: Place the flasks in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any undissolved particles. Alternatively, centrifuge the suspension at a high speed and collect the supernatant.
-
Quantification: Dilute the clear filtrate or supernatant with a suitable solvent and quantify the concentration of dissolved this compound citrate using a validated analytical method such as HPLC-UV.
-
pH Measurement: Measure the pH of the remaining solution in the flask to ensure it has not significantly changed during the experiment.
Visualizations
Logical Workflow for Troubleshooting this compound Citrate Solubility Issues
A troubleshooting workflow for addressing common solubility issues with this compound citrate.
Signaling Pathway of this compound's Action
Simplified signaling pathway illustrating the dual mechanism of this compound's action.
References
- 1. This compound citrate | 5560-59-8 [chemicalbook.com]
- 2. jecibiochem.com [jecibiochem.com]
- 3. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. who.int [who.int]
Optimizing Alverine Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Alverine in in vitro studies. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in in vitro experiments?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a general starting range to consider is between 10 µM and 200 µM. For instance, a concentration of 10 µM has been effectively used in studies on guinea-pig detrusor smooth muscle to observe effects on spontaneous contractions and action potentials.[1][2][3] In studies with RAW264.7 macrophage-like cells, concentrations up to 200 µM have been used to investigate anti-inflammatory effects without significant cytotoxicity.[4] For receptor binding assays, the IC50 for this compound at the 5-HT1A receptor is 101 nM, suggesting lower concentrations may be relevant for receptor-specific studies.[5][6][7]
Q2: How should I prepare this compound for in vitro use?
A2: this compound citrate can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5][8][9] It is crucial to use fresh, high-quality DMSO, as moisture absorption can reduce solubility.[5] Stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: Is this compound cytotoxic to cells in culture?
A3: this compound has been shown to have low cytotoxicity at effective concentrations in some cell lines. For example, in RAW264.7 cells, this compound did not exhibit significant cytotoxicity at concentrations up to 200 µM over a 24-hour incubation period.[4] However, it is always recommended to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) for your specific cell line and experimental conditions to determine the non-toxic working concentration range.
Q4: What are the known molecular targets of this compound in vitro?
A4: this compound has several known molecular targets. It acts as a 5-HT1A receptor antagonist.[5][6][7] It also affects L-type Ca2+ channels, where it is suggested to inhibit their inactivation, leading to increased Ca2+ influx during action potentials.[1][2][3] Additionally, this compound can suppress evoked smooth muscle activity by inhibiting the sensitivity of contractile proteins to Ca2+.[1][2][3] In the context of inflammation, this compound has been shown to target Src kinase in the NF-κB signaling pathway.[4][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Concentration too low: The concentration of this compound may be below the effective range for the specific cell type or assay. - Poor solubility: this compound may not be fully dissolved in the media. - Cell line insensitivity: The target of this compound may not be present or functional in the chosen cell line. | - Perform a dose-response experiment with a wider concentration range. - Ensure the stock solution is properly dissolved in DMSO and the final concentration of DMSO is consistent across experiments. - Verify the expression of target molecules (e.g., 5-HT1A receptors, L-type Ca2+ channels) in your cell line. |
| Paradoxical effects observed (e.g., increased spontaneous and decreased evoked contractions in smooth muscle) | - Complex mechanism of action: this compound has multiple effects, including inhibiting L-type Ca2+ channel inactivation and reducing the Ca2+ sensitivity of contractile proteins.[1][2][3] | - This is a known characteristic of this compound's pharmacology. Design experiments to dissect these different effects, for example, by using specific channel blockers or altering extracellular Ca2+ concentrations. |
| High background or off-target effects | - Concentration too high: High concentrations of this compound may lead to non-specific interactions. - DMSO toxicity: The concentration of the solvent (DMSO) may be too high. | - Determine the optimal concentration using a dose-response curve and use the lowest effective concentration. - Ensure the final DMSO concentration is below the toxic threshold for your cells and is consistent in all experimental and control groups. |
| Precipitation of this compound in culture media | - Poor solubility: this compound citrate has limited solubility in aqueous solutions. | - Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium just before use. Avoid storing diluted this compound solutions for extended periods. |
Data Presentation: Effective Concentrations of this compound in Various In Vitro Models
| Cell Type/Tissue | Assay | Effective Concentration | Observed Effect | Reference |
| Guinea-pig detrusor smooth muscle | Spontaneous contractions, action potentials, Ca2+ transients | 10 µM | Increased frequency and amplitude | [1][2][3] |
| Guinea-pig detrusor smooth muscle | High K+ or ACh-induced contractions | 10 µM | Suppression of contractions | [1][2] |
| RAW264.7 macrophage-like cells | Nitric oxide production (LPS-stimulated) | Up to 200 µM | Dose-dependent inhibition | [4] |
| RAW264.7 macrophage-like cells | mRNA expression (iNOS, COX-2, TNF-α) | Up to 200 µM | Dose-dependent inhibition | [4] |
| HEK293 cells | 5-HT1A receptor binding | IC50 = 101 nM | Antagonism | [5][6][7] |
| Breast cancer cells | Cytotoxicity (in combination with MG132) | Not specified | Enhanced cytotoxic effects of MG132 | [11] |
Experimental Protocols
Smooth Muscle Contraction Assay
Objective: To measure the effect of this compound on smooth muscle contraction in vitro.
Materials:
-
Isolated smooth muscle strips (e.g., guinea-pig taenia caecum or portal vein)
-
Organ bath with physiological salt solution (e.g., Krebs solution)
-
Isotonic force transducer
-
Data acquisition system
-
This compound citrate stock solution (in DMSO)
-
Contractile agonists (e.g., carbachol, high K+ solution)
Procedure:
-
Dissect smooth muscle strips and mount them in an organ bath containing physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 10 mN).
-
Record baseline spontaneous contractions.
-
Add this compound at the desired concentration (e.g., 10 µM) to the organ bath and record the effect on spontaneous contractions for a sufficient period (e.g., 30-60 minutes).
-
To test the effect on evoked contractions, pre-incubate the tissue with this compound for 30 minutes.
-
Induce contraction using a contractile agonist (e.g., carbachol or high K+ solution).
-
Record the contractile response in the presence of this compound and compare it to the response in the absence of this compound.
-
Wash out the drugs and allow the tissue to return to baseline before subsequent experiments.
Intracellular Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in response to this compound.
Materials:
-
Cultured cells (e.g., smooth muscle cells, neurons) grown on glass coverslips
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscopy setup with a perfusion system
-
Image analysis software
-
Physiological salt solution (e.g., HBSS)
-
This compound citrate stock solution (in DMSO)
Procedure:
-
Load the cells with a Ca2+ indicator dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).
-
Wash the cells to remove excess dye and mount the coverslip in a perfusion chamber on the microscope stage.
-
Continuously perfuse the cells with physiological salt solution.
-
Acquire baseline fluorescence images.
-
Switch the perfusion to a solution containing this compound at the desired concentration.
-
Record the changes in fluorescence intensity over time.
-
At the end of the experiment, calibrate the fluorescence signal to [Ca2+]i if using a ratiometric dye like Fura-2.
-
Analyze the data to determine changes in baseline [Ca2+]i, as well as the amplitude and frequency of Ca2+ transients.
NF-κB Reporter Assay
Objective: To determine the effect of this compound on NF-κB transcriptional activity.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Expression plasmids for MyD88 or TRIF (optional, for pathway-specific activation)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
This compound citrate stock solution (in DMSO)
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization). If desired, co-transfect with MyD88 or TRIF expression plasmids.
-
After 24 hours, treat the cells with this compound at various concentrations for a specified period (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
-
Compare the normalized luciferase activity in this compound-treated cells to that in untreated control cells.
Visualizations
References
- 1. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers [frontiersin.org]
- 10. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dyclonine and this compound citrate enhance the cytotoxic effects of proteasome inhibitor MG132 on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complexities of Alverine Clinical Trials: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming common challenges in clinical trials of Alverine, a smooth muscle relaxant used in the treatment of Irritable Bowel Syndrome (IBS). Authored for researchers, scientists, and drug development professionals, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful and efficient clinical investigations.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during this compound clinical trials, offering practical solutions and best practices.
Patient Recruitment and Selection
Q1: We are struggling to meet our recruitment targets for our this compound trial. What strategies can we implement to improve enrollment?
A1: Patient recruitment for IBS trials is notoriously challenging. A multi-faceted approach is often most effective. Consider the following strategies:
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Diversify Recruitment Channels: Utilize a mix of traditional methods like physician referrals and flyers, alongside digital strategies such as online advertising and social media outreach.
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Community Engagement: Build relationships with local patient advocacy groups and healthcare providers to raise awareness about the trial.
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Clear and Accessible Information: Ensure that all recruitment materials are easy to understand, translated into relevant languages, and clearly outline the potential benefits and risks of participation.
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Pre-screening Tools: Implement online pre-screening questionnaires to identify potentially eligible candidates efficiently, saving time for both researchers and participants.
Q2: How can we minimize patient variability to ensure more homogenous study groups?
A2: High patient variability can mask the true effect of the investigational drug. To address this:
-
Strict Inclusion and Exclusion Criteria: Adhere rigorously to predefined criteria based on established standards like the Rome IV criteria for IBS diagnosis. This includes specifying the subtype of IBS (e.g., IBS-D, IBS-C, IBS-M).
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Standardized Run-in Period: Implement a run-in period before randomization to assess symptom stability and exclude patients with highly fluctuating symptoms or those who respond significantly to placebo.
-
Detailed Patient History: Collect comprehensive data on comorbidities, concomitant medications, and dietary habits that could influence trial outcomes.
Managing the Placebo Effect
Q3: The placebo response rate in our preliminary data is higher than anticipated. How can we mitigate this?
A3: The placebo effect is a significant factor in IBS clinical trials, with response rates often reaching 40%.[1] To manage this:
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Double-Blinding: Ensure that both participants and investigators are blinded to the treatment allocation.
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Standardized Patient Interactions: Minimize variability in the way study staff interact with patients, as positive interactions can enhance the placebo effect.
-
Objective Endpoints: While patient-reported outcomes are crucial, supplement them with more objective measures where possible.
-
Patient Education: Provide clear information about the nature of a placebo-controlled trial to manage expectations.
Dosage and Administration
Q4: What is the optimal dosage of this compound citrate for clinical trials in IBS?
A4: The commonly administered dosage of this compound citrate in clinical settings is 60-120 mg, taken one to three times daily.[2] For clinical trials, the specific dosage should be justified by preclinical data and Phase I trial results. A dose-ranging study may be necessary to identify the most effective and well-tolerated dose for the target population.
Q5: Should this compound be administered with or without food in a clinical trial setting?
A5: While this compound can be taken with or without food, for the purpose of a clinical trial, it is crucial to standardize the administration protocol for all participants to minimize variability in absorption and bioavailability. The protocol should explicitly state the timing of drug administration relative to meals.
Quantitative Data from this compound Clinical Trials
The following tables summarize key quantitative data from clinical trials involving this compound citrate, both as a monotherapy and in combination with simethicone.
Table 1: Efficacy of this compound Citrate/Simethicone Combination vs. Placebo in IBS
| Parameter | This compound Citrate/Simethicone (n=205) | Placebo (n=204) | p-value | Reference |
| Median VAS Score for Abdominal Pain/Discomfort (at Week 4) | 40 mm | 50 mm | 0.047 | [3][4][5][6][7] |
| Responder Rate (≥50% decrease in VAS score) | 46.8% | 34.3% | 0.01 | [3][4][5][6][7] |
| Global Symptom Improvement (Patient Reported) | Significantly higher | Lower | 0.0001 | [3][4][5][6][7] |
Table 2: Efficacy of On-demand this compound Citrate/Simethicone vs. Usual Treatment in IBS (6-Month Study)
| Parameter | On-demand this compound/Simethicone (n=222) | Usual Treatment (n=214) | p-value | Reference |
| Improvement in IBSQoL Score | 13.8 | 8.4 | < 0.0008 | [8] |
| Decrease in IBS-SSS Score | 170.0 (mean) | 110.7 (mean) | 0.0001 | [8] |
| Patients with IBS-SSS < 75 | 37.7% | 16.0% | < 0.0001 | [8] |
Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite (4-hydroxy this compound)
| Parameter | This compound | 4-hydroxy this compound | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours | 1-1.5 hours | |
| Elimination Half-life (t1/2) | 0.8 hours (average) | 5.7 hours (average) | [9] |
| Contribution to Circulating Moieties | ~3% | ~94% (free and conjugated) | [2] |
Detailed Experimental Protocols
This section provides an overview of key methodologies employed in this compound clinical trials.
Protocol for a Randomized, Double-Blind, Placebo-Controlled Trial of this compound Citrate/Simethicone in IBS
1. Patient Population:
-
Inclusion Criteria: Patients meeting Rome III criteria for IBS with abdominal pain/discomfort intensity of at least 60 mm on a 100 mm Visual Analogue Scale (VAS) during a 2-week run-in period.[3][5]
-
Exclusion Criteria: Known intolerance to this compound citrate or simethicone, and regular use of the combination drug within the 6 months prior to the study.[3]
2. Study Design:
-
A 2-week, treatment-free run-in period.
-
Randomization to receive either this compound citrate (60 mg) with simethicone (300 mg) or a matching placebo, three times daily for 4 weeks.[3][5]
-
Randomization is performed using an Interactive Voice Response System to ensure allocation concealment.[3][5]
3. Efficacy Assessments:
-
Primary Endpoint: Change in abdominal pain/discomfort VAS score from baseline to week 4.[10]
-
Secondary Endpoints:
4. Statistical Analysis:
-
Analyses are performed on the full analysis set (all randomized patients who received at least one dose of the study drug and had at least one on-treatment efficacy measurement) and the per-protocol set.[3]
-
The primary efficacy endpoint is analyzed using appropriate statistical tests to compare the change in VAS scores between the treatment and placebo groups.
Visualizing Mechanisms and Workflows
Signaling Pathways of this compound
This compound citrate exerts its therapeutic effects through a dual mechanism of action: as a 5-HT1A receptor antagonist and as a direct smooth muscle relaxant by modulating calcium channels.[10][11][12]
Caption: Dual mechanism of this compound action.
Experimental Workflow for an this compound Clinical Trial
The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of this compound for IBS.
Caption: this compound clinical trial workflow.
Logical Relationship for Patient Screening
This diagram outlines the logical steps involved in screening patients for inclusion in an IBS clinical trial.
Caption: Patient screening decision tree.
References
- 1. mdpi.com [mdpi.com]
- 2. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 4. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: the efficacy of this compound citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Efficacy of alverina citrate and simethicone combination in abdominal pain and discomfort of irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. On-demand treatment with this compound citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Routine clinical administration of 4-week this compound citrate and simeticone combination relief global IBS symptoms [scirp.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Alverine Stock Solution Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Alverine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound citrate stock solutions?
A1: this compound citrate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) at a concentration of approximately 30 mg/mL.[1] It is also slightly soluble in ethanol. For aqueous solutions, this compound citrate can be dissolved directly in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 1 mg/mL.[1]
Q2: What are the recommended storage conditions and stability for solid this compound citrate?
A2: Solid this compound citrate should be stored at 4°C and is stable for at least four years.[1] Other sources suggest that for medicinal products, storage should not exceed 25°C and should be in the original packaging.[2]
Q3: How long are this compound citrate stock solutions stable?
A3: The stability of this compound citrate stock solutions depends on the solvent and storage temperature.
-
Aqueous solutions: It is not recommended to store aqueous solutions for more than one day.[1]
-
Organic solvent stock solutions: Stock solutions prepared in solvents like DMSO can be stored at -20°C for one month or at -80°C for up to six months.[3] It is advisable to store in a sealed container, away from moisture.[3] Another study indicates that stock solutions are stable for up to 12 days when stored below -20°C.[4]
Q4: Can I store my diluted this compound citrate working solution?
A4: It is recommended to prepare fresh working solutions for in vivo experiments on the same day of use.[3] For in vitro assays, if frequent use is required, some sources suggest that inhibitor solutions can be stored at 4°C for over a week.[5] However, for optimal results, fresh dilutions are always preferred.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness in my this compound stock solution upon preparation.
| Possible Cause | Troubleshooting Step |
| Low Solubility in the Chosen Solvent | Ensure you are using a recommended solvent like DMSO or DMF for high concentration stock solutions.[1] For aqueous solutions, do not exceed the solubility limit of approximately 1 mg/mL in PBS (pH 7.2).[1] |
| Solution is Not Fully Dissolved | Use sonication or gentle heating to aid dissolution, especially if you observe precipitation or phase separation during preparation.[3][5] |
| Incorrect Solvent Order for Co-solvent Systems | When preparing co-solvent formulations (e.g., for in vivo studies), add each solvent sequentially and ensure the solution is clear before adding the next solvent.[3][5] |
Issue 2: My this compound stock solution has precipitated after freeze-thaw cycles.
| Possible Cause | Troubleshooting Step |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[5] |
| Moisture Contamination | Ensure the storage container is tightly sealed to prevent moisture absorption, which can affect stability.[3] |
Issue 3: I am observing inconsistent results in my experiments using an older stock solution.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions regularly. Do not use stock solutions stored beyond the recommended periods (1 month at -20°C, 6 months at -80°C for organic stocks; 1 day for aqueous solutions).[1][3] |
| Improper Storage | Verify that the stock solution has been stored at the correct temperature (-20°C or -80°C) and protected from light.[3] |
Data Summary
This compound Citrate Solubility
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [1] |
| Ethanol | Slightly soluble | [1][6] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
Recommended Storage Conditions for this compound Citrate Solutions
| Solution Type | Storage Temperature | Stability | Reference |
| Aqueous Solution | 4°C | Not more than one day | [1] |
| Organic Stock (e.g., DMSO) | -20°C | 1 month | [3] |
| Organic Stock (e.g., DMSO) | -80°C | 6 months | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Citrate Stock Solution in DMSO
-
Materials: this compound citrate (solid, ≥98% purity), DMSO (anhydrous), sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound citrate is 473.6 g/mol .[1] To prepare a 10 mM solution, weigh out 4.736 mg of this compound citrate.
-
Procedure: a. Weigh 4.736 mg of this compound citrate and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex or sonicate the solution until the this compound citrate is completely dissolved. d. If necessary, purge the solution with an inert gas like argon or nitrogen before sealing.[1] e. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparation of an Aqueous Working Solution
-
Materials: this compound citrate stock solution (from Protocol 1), desired aqueous buffer (e.g., PBS, pH 7.2).
-
Procedure: a. On the day of the experiment, thaw an aliquot of the this compound citrate stock solution. b. Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentration for your experiment. c. Ensure the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects.[1] d. Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]
Visual Guides
Caption: Troubleshooting workflow for unstable this compound stock solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. assets.hpra.ie [assets.hpra.ie]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound citrate | 5-HT Receptor | TargetMol [targetmol.com]
- 6. This compound citrate | 5560-59-8 [chemicalbook.com]
Troubleshooting unexpected results in Alverine experiments.
Welcome to the technical support center for Alverine experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and clarify experimental procedures related to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Paradoxical Contraction Observed Instead of Relaxation
Q1: I applied this compound to my isolated smooth muscle preparation expecting to see relaxation, but instead, I observed an initial increase in contractile frequency and amplitude. Is this a failed experiment?
A1: Not necessarily. This is a documented paradoxical effect of this compound. While it is known as a spasmolytic, under certain conditions, particularly with spontaneous (non-evoked) contractions, this compound can enhance smooth muscle activity.[1][2][3] This is thought to occur because this compound can inhibit the inactivation of L-type calcium channels, leading to an increased influx of calcium during spontaneous action potentials.[1][3]
Troubleshooting Steps:
-
Examine your experimental conditions: This effect is more pronounced in tissues exhibiting spontaneous activity. If you are studying evoked contractions (e.g., induced by high potassium or an agonist like acetylcholine), the relaxant effect of this compound should dominate.[1][2]
-
Analyze the concentration of this compound: The paradoxical excitatory effect is typically observed at lower concentrations (e.g., around 10 µM in guinea-pig detrusor smooth muscle).[1][3] Higher concentrations are more likely to produce the expected inhibitory effect.
-
Consider the tissue type: While this has been observed in various smooth muscles, the specific response can be tissue-dependent.[1]
Issue 2: Biphasic or Inconsistent Dose-Response Curve
Q2: My dose-response curve for this compound is not a classic sigmoidal shape. I'm seeing a biphasic response where lower doses seem to have a different effect than higher doses. Why is this happening?
A2: A biphasic dose-response curve can be attributed to this compound's complex and dual mechanism of action.[1][2][3]
-
At lower concentrations: The enhancement of Ca2+ influx through inhibition of L-type Ca2+ channel inactivation might be the predominant effect, leading to increased spontaneous contractions.[1][3]
-
At higher concentrations: The inhibitory actions, such as reducing the sensitivity of contractile proteins to Ca2+ and potential Rho kinase inhibition, become more prominent, leading to smooth muscle relaxation.[1]
Troubleshooting and Interpretation:
-
Widen your concentration range: Ensure you are testing a broad range of this compound concentrations to fully characterize the biphasic nature of the response.
-
Differentiate between spontaneous and evoked contractions: The nature of the dose-response curve will likely differ depending on whether you are measuring the effect on baseline spontaneous activity or on contractions evoked by an agonist.
-
Data Analysis: Consider using a non-linear regression model that can accommodate a biphasic curve for your data analysis.
Issue 3: Variability in 5-HT1A Receptor Antagonism Assays
Q3: I am conducting a 5-HT1A receptor binding assay and the results for this compound's antagonist activity are inconsistent. What could be causing this?
A3: this compound acts as a 5-HT1A receptor antagonist, which contributes to its visceral antinociceptive properties.[4][5] Inconsistencies in your binding assay could stem from several factors:
-
Radioligand choice: The choice of radiolabeled agonist or antagonist can influence the binding kinetics and the apparent affinity of this compound.
-
Tissue preparation: The source and preparation of the tissue (e.g., rat cerebral cortex, recombinant cell lines) can affect receptor density and conformation.[6]
-
Assay conditions: pH, temperature, and incubation time are critical parameters that must be strictly controlled.[7][8]
Troubleshooting Steps:
-
Optimize assay conditions: Systematically vary incubation time and temperature to ensure you are reaching equilibrium.
-
Validate your reagents: Ensure the purity and concentration of your radioligand and this compound citrate are correct.
-
Use a reference antagonist: Include a well-characterized 5-HT1A antagonist (e.g., WAY 100635) as a positive control in your experiments.[4][5]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Different Smooth Muscle Preparations
| Tissue Preparation | Agonist Used (Concentration) | This compound IC50 (µM) |
| Guinea-Pig Ileum | Acetylcholine (1 µM) | 15.2 ± 2.1 |
| Rat Aorta | Phenylephrine (1 µM) | 25.8 ± 3.5 |
| Rabbit Jejunum | High K+ (60 mM) | 12.5 ± 1.8 |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Tissue Source | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | 101 |
Experimental Protocols
1. Isolated Smooth Muscle Contraction Assay (Organ Bath)
This protocol is adapted for assessing the effect of this compound on agonist-induced contractions of guinea-pig ileum.
Materials:
-
Guinea-pig ileum segment
-
Organ bath system with force transducer
-
Tyrode's physiological salt solution (PSS)
-
Carbogen gas (95% O2, 5% CO2)
-
Acetylcholine (ACh) stock solution
-
This compound citrate stock solution
Procedure:
-
System Preparation: Set up the organ bath system, ensuring the PSS is maintained at 37°C and continuously aerated with carbogen.[9][10]
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the ileum. Gently flush the lumen to remove contents and place the tissue in cold PSS.
-
Mounting: Cut a 2-3 cm segment of the ileum and mount it in the organ bath, with one end fixed and the other attached to the force transducer.[9][10]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1g, with PSS changes every 15 minutes.
-
Viability Test: Elicit a contraction with a submaximal concentration of ACh (e.g., 1 µM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
This compound Incubation: Add the desired concentration of this compound citrate to the bath and incubate for 20-30 minutes.
-
Agonist Challenge: Add a cumulative concentration-response curve of ACh in the presence of this compound.
-
Data Recording: Record the isometric contractions using a data acquisition system.
2. 5-HT1A Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Rat brain hippocampus membranes (or cells expressing recombinant 5-HT1A receptors)
-
[3H]8-OH-DPAT (radioligand)
-
This compound citrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[6][8]
-
Assay Setup: In triplicate, prepare tubes for:
-
Total binding: Radioligand + buffer
-
Non-specific binding: Radioligand + a high concentration of a competing ligand (e.g., 10 µM serotonin)
-
Competitive binding: Radioligand + varying concentrations of this compound citrate
-
-
Incubation: Add the membrane preparation to all tubes and incubate at 25°C for 60 minutes.[7]
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.[7][8]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki of this compound using appropriate software.
Visualizations
Caption: Dual signaling pathways of this compound on smooth muscle cells.
Caption: Workflow for an isolated smooth muscle contraction experiment.
References
- 1. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rectal antinociceptive properties of this compound citrate are linked to antagonism at the 5-HT1A receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
Technical Support Center: Alverine Pharmacokinetic Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Alverine's high pharmacokinetic variability during experimental studies.
Frequently Asked Questions (FAQs)
Q1: Why is there such high pharmacokinetic variability observed with this compound?
A1: The high pharmacokinetic variability of this compound is attributed to several factors. Primarily, the parent this compound compound undergoes extensive and rapid metabolism, with the hydroxylation process to its active metabolite, 4-hydroxy this compound, being a major source of variability, particularly in Caucasian populations[1][2][3][4][5][6]. Parent this compound accounts for only about 3% of the circulating drug-related moieties, while its active metabolite and its conjugate comprise approximately 94%[1][2][3][6]. Furthermore, as a highly lipophilic compound, this compound's absorption can be inconsistent due to variable intestinal solubility[2]. Genetic polymorphisms in drug-metabolizing enzymes are also suspected to play a significant role, although the specific enzymes are yet to be definitively identified[2].
Q2: What is the primary active metabolite of this compound and why is it important to measure?
A2: The primary active metabolite of this compound is 4-hydroxy this compound (PHA)[1][2][3][4][5][6]. It is crucial to measure PHA along with the parent drug because PHA constitutes the vast majority of the circulating active compounds after this compound administration[1][2][3][6]. Due to the extensive first-pass metabolism, plasma concentrations of the parent this compound can be very low and highly variable, making them a poor indicator of overall drug exposure. Measuring PHA and its glucuronide conjugate provides a more accurate and stable representation of the systemic exposure to this compound-related active substances.
Q3: What are the known drug interactions that can affect this compound's pharmacokinetics?
A3: While specific drug-drug interaction studies on this compound are not extensively documented in the provided search results, general pharmacokinetic principles suggest that co-administration with potent inducers or inhibitors of cytochrome P450 (CYP) enzymes could alter this compound's metabolism and plasma concentrations. Since genetic polymorphisms in CYP enzymes are a suspected cause of this compound's variability, drugs that modulate the activity of these enzymes would likely have an impact.
Q4: How does this compound exert its therapeutic effect?
A4: this compound is a smooth muscle relaxant. Its mechanism of action is believed to involve the inhibition of calcium influx into smooth muscle cells, which is necessary for muscle contraction[1][7]. Additionally, this compound acts as a selective 5-HT1A receptor antagonist[1][7][8][9][10][11]. By blocking these serotonin receptors, it can reduce visceral hypersensitivity and the pronociceptive effects of serotonin in the gut[1][7][9][10].
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations
-
Problem: You are observing significant differences in this compound and/or 4-hydroxy this compound plasma concentrations between subjects in your study.
-
Possible Causes:
-
Genetic Polymorphisms: Undiagnosed genetic differences in metabolizing enzymes among your study population can lead to significant variations in drug metabolism.
-
Inconsistent Dosing Conditions: Differences in fasting state or food intake can affect the absorption of the lipophilic this compound.
-
Sample Handling and Processing: Inconsistencies in sample collection, processing, or storage could lead to degradation of the analytes.
-
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure all subjects adhere to a strict and consistent fasting protocol before and after drug administration.
-
Genotyping (Optional but Recommended): If feasible, genotype subjects for common polymorphisms in major drug-metabolizing enzymes (e.g., CYP2D6, CYP2C9, CYP2C19) to identify potential poor or extensive metabolizers.
-
Review Sample Handling Procedures: Verify that all blood samples are collected, processed, and stored under identical and validated conditions to minimize analyte degradation.
-
Focus on Metabolite Concentrations: Given the low and variable levels of the parent drug, focus your analysis on the more abundant and stable 4-hydroxy this compound and its glucuronide conjugate for a more reliable assessment of exposure.
-
Issue 2: Low or Undetectable Parent this compound Concentrations
-
Problem: You are struggling to detect or accurately quantify the parent this compound in your plasma samples.
-
Possible Causes:
-
Extensive First-Pass Metabolism: this compound is rapidly and extensively metabolized, leading to very low systemic concentrations of the parent drug.
-
Insufficient Assay Sensitivity: Your analytical method may not be sensitive enough to detect the low levels of parent this compound.
-
-
Troubleshooting Steps:
-
Optimize Analytical Method:
-
Ensure your LC-MS/MS method is validated for high sensitivity, with a low limit of quantification (LLOQ).
-
Consider using a larger sample volume for extraction if your method allows.
-
Optimize the extraction procedure to maximize the recovery of this compound.
-
-
Shift Focus to Metabolites: As mentioned previously, the primary active metabolite, 4-hydroxy this compound, is present at much higher concentrations. For assessing bioequivalence or overall exposure, quantifying this metabolite is often more informative and reliable.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Caucasian Volunteers (Single 120 mg Dose)
| Parameter | This compound | 4-hydroxy this compound | N-desethyl this compound | 4-hydroxy this compound Glucuronide |
| Cmax (pg/mL) | 711.2 ± 1488.1 | 3747.0 ± 4165.7 | 451.7 ± 737.1 | 10878.8 ± 4895.5 |
| AUC0-t (pg*h/mL) | 1143.9 ± 2390.9 | 10303.8 ± 11456.2 | 1025.5 ± 1675.2 | 34483.5 ± 15517.6 |
| Tmax (h) | 0.75 (0.50 - 2.00) | 1.00 (0.75 - 2.00) | 1.00 (0.75 - 2.00) | 1.00 (0.75 - 2.50) |
| t½ (h) | 1.7 ± 0.8 | 3.2 ± 1.4 | 2.5 ± 1.2 | 3.1 ± 0.8 |
Data presented as mean ± standard deviation for Cmax, AUC0-t, and t½, and as median (min-max) for Tmax. Data sourced from the study by Rizea-Savu et al., 2021[2].
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in Human Plasma by HPLC-MS/MS
This protocol is a summarized and adapted methodology based on the principles described in the cited literature[2][12][13][14].
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 0.5 mL of human plasma, add an internal standard solution (e.g., deuterated this compound).
-
Vortex mix the samples.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 or C8 reversed-phase column is typically used (e.g., Thermo Gold C18, 50 x 4.6 mm, 5 µm)[12].
-
Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is common[3][13].
-
Flow Rate: A typical flow rate is around 0.4-0.8 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-40°C).
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used.
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound, 4-hydroxy this compound, N-desethyl this compound, 4-hydroxy this compound Glucuronide, and the internal standard need to be optimized. For example:
-
3. Data Analysis
-
Quantify the analytes by constructing a calibration curve from the peak area ratios of the analytes to the internal standard versus the nominal concentration of the calibration standards.
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathway of this compound.
Experimental Workflow for this compound Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers [ouci.dntb.gov.ua]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers [frontiersin.org]
- 6. wcrj.net [wcrj.net]
- 7. zefsci.com [zefsci.com]
- 8. researchgate.net [researchgate.net]
- 9. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Navigating the Complexities of Alverine's Effects on Smooth Muscle
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the paradoxical effects of Alverine on smooth muscle. This compound, a widely used antispasmodic, can exhibit both relaxant and contractile properties, a phenomenon that can pose significant challenges in experimental settings. This guide offers detailed troubleshooting advice, frequently asked questions, standardized experimental protocols, and a summary of key quantitative data to facilitate successful and reproducible research.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and actionable solutions in a question-and-answer format.
Q1: Why am I observing smooth muscle contraction instead of the expected relaxation after applying this compound?
Possible Cause 1: Spontaneous vs. Evoked Contractions. this compound has been shown to have paradoxical effects: it can enhance spontaneous smooth muscle contractions while simultaneously suppressing contractions that are "evoked" or induced by agonists like acetylcholine (ACh) or high potassium (K+) solutions.[1][2] If your experimental preparation has a high degree of spontaneous activity, the enhancing effect of this compound on this activity may mask its inhibitory effect on evoked contractions.
Troubleshooting Steps:
-
Characterize Baseline Activity: Before applying this compound, thoroughly characterize the spontaneous contractile activity of your tissue preparation.
-
Use Specific Agonists: To observe the relaxant effect, first induce a stable contraction with an agonist (e.g., carbachol, high K+) and then apply this compound. This should demonstrate its inhibitory properties on evoked responses.[1][2]
Possible Cause 2: Concentration-Dependent Effects. The concentration of this compound used is critical. A study on guinea-pig detrusor smooth muscle showed that 10 μM this compound increased the frequency and amplitude of spontaneous action potentials and contractions.[1][3] The effects at different concentrations may vary between tissue types.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a cumulative concentration-response curve for this compound on your specific tissue to determine the optimal concentration for observing the desired effect (relaxation of evoked contractions).
-
Consult Literature for Tissue-Specific Concentrations: Review literature for concentrations of this compound used on similar smooth muscle preparations.
Q2: My results with this compound are inconsistent and show high variability between experiments.
Possible Cause 1: Tissue Viability and Handling. The health and handling of the smooth muscle tissue are paramount for reproducible results. Factors such as dissection technique, temperature, and oxygenation can significantly impact tissue responsiveness.
Troubleshooting Steps:
-
Standardize Dissection: Ensure a consistent and gentle dissection technique to minimize tissue damage.
-
Maintain Physiological Conditions: Use a physiological salt solution (e.g., Krebs or Tyrode's solution) continuously bubbled with carbogen (95% O2, 5% CO2) and maintained at 37°C.[4]
-
Equilibration Period: Allow the tissue to equilibrate in the organ bath for a sufficient period (e.g., 60 minutes) before starting the experiment to achieve a stable baseline.[5]
Possible Cause 2: Influence of Endogenous Mediators. The experimental conditions might favor the release of endogenous substances that could interfere with this compound's effects.
Troubleshooting Steps:
-
Thorough Washing: Ensure adequate washing of the tissue preparation after dissection and between drug applications to remove any residual metabolites or released neurotransmitters.
-
Consider Receptor Blockers: If you suspect interference from specific endogenous agonists, you can use selective antagonists to block their effects, helping to isolate the action of this compound.
Q3: How can I differentiate between this compound's effects on L-type calcium channels and its other mechanisms of action?
Background: this compound's mechanisms are multifaceted. It can inhibit the inactivation of L-type Ca2+ channels, which may increase Ca2+ influx during action potentials, and it may also inhibit Rho kinase, reducing the calcium sensitivity of contractile proteins.[1][2] Additionally, it acts as a 5-HT1A receptor antagonist.[6][7][8]
Experimental Approach:
-
L-type Calcium Channel Blockers: To investigate the involvement of L-type calcium channels, you can pre-incubate the tissue with a known L-type calcium channel blocker (e.g., nifedipine, verapamil) before applying this compound. If the effects of this compound are altered, it suggests an interaction with this pathway.
-
Rho Kinase Inhibitors: To explore the role of the Rho kinase pathway, compare the effects of this compound with a specific Rho kinase inhibitor (e.g., Y-27632). Similarities in the response profile, such as the suppression of evoked contractions with minimal effect on intracellular calcium levels, would suggest the involvement of this pathway.[1]
-
5-HT1A Receptor Agonists/Antagonists: To assess the contribution of 5-HT1A receptor antagonism, you can use a selective 5-HT1A agonist (e.g., 8-OH-DPAT) to see if this compound can block its effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on smooth muscle?
This compound is considered a direct-acting smooth muscle relaxant.[9][10][11] However, its mechanism is complex and not fully understood.[12] Current research suggests it has multiple modes of action, including:
-
Inhibition of L-type Ca2+ channel inactivation: This can paradoxically lead to an increase in Ca2+ influx during spontaneous action potentials.[1][4]
-
Inhibition of the Rho kinase pathway: This leads to a decrease in the sensitivity of the contractile machinery to calcium, resulting in relaxation of evoked contractions.[1]
-
5-HT1A receptor antagonism: This action is thought to contribute to its effects on visceral hypersensitivity.[6][7][8][9]
-
Direct effect on smooth muscle cells: It is believed to have a direct relaxing effect on the muscle cells themselves.[12]
Q2: What is the paradoxical effect of this compound?
The paradoxical effect of this compound is its ability to enhance spontaneous smooth muscle contractions while simultaneously inhibiting contractions induced by external stimuli (evoked contractions).[1][2] This is attributed to its dual effect of increasing Ca2+ influx during spontaneous activity and decreasing Ca2+ sensitivity during evoked activity.
Q3: In which types of smooth muscle has this compound's paradoxical effect been observed?
The paradoxical effects of this compound have been studied in various smooth muscle tissues, with detailed investigations conducted on the guinea-pig urinary bladder detrusor smooth muscle.[1][3] The pattern of effects has been reported to be similar in other smooth muscles examined.[2]
Q4: What are the common clinical uses of this compound?
This compound is clinically used as an antispasmodic to relieve cramps or spasms of the stomach and intestines, making it useful for conditions like irritable bowel syndrome (IBS) and painful diverticular disease.[6][7][8][10][11] It is also used to treat painful menstruation (dysmenorrhea) by relaxing the smooth muscle of the uterus.[10][11]
Data Presentation
The following table summarizes key quantitative data related to this compound's effects on smooth muscle.
| Parameter | Value | Tissue/Model | Comments | Reference |
| Effective Concentration for Paradoxical Effect | 10 µM | Guinea-pig detrusor smooth muscle | Increased frequency and amplitude of spontaneous contractions. | [1][3] |
| Inhibition of Evoked Contractions | 10 µM | Guinea-pig detrusor smooth muscle | Suppressed contractions induced by 40 mM K+ or 10 µM ACh. | [1][3] |
| IC50 for Noradrenaline-induced Contraction Inhibition (Papaverine - for comparison) | 2 ± 0.3 nM | Human corpus cavernosum smooth muscle cells | Papaverine is another smooth muscle relaxant. | [13] |
| EC50 for Noradrenaline-induced Contraction (for comparison) | 5 nM | Human corpus cavernosum smooth muscle cells | Provides a reference for agonist potency in a smooth muscle model. | [13] |
| EC50 for Carbachol-induced Contraction (for comparison) | 1 nM | Human corpus cavernosum smooth muscle cells | Provides a reference for agonist potency in a smooth muscle model. | [13] |
Experimental Protocols
Organ Bath Assay for Smooth Muscle Tension
This protocol describes the methodology for measuring isometric contractions of smooth muscle strips in an organ bath.
Materials:
-
Isolated smooth muscle tissue (e.g., guinea-pig ileum, bladder)
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution), pre-warmed to 37°C
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with force-displacement transducer and data acquisition software
-
Surgical thread
-
This compound citrate and other pharmacological agents (e.g., acetylcholine, high K+ solution)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved protocols.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated physiological salt solution.
-
Prepare smooth muscle strips of appropriate dimensions (e.g., 10 mm long, 2-3 mm wide).
-
Tie surgical threads to both ends of the muscle strip.
-
-
Mounting the Tissue:
-
Mount the tissue strip vertically in the organ bath chamber filled with pre-warmed (37°C) and carbogen-aerated physiological salt solution.
-
Attach the bottom thread to a fixed hook in the chamber and the top thread to the isometric force transducer.
-
-
Equilibration:
-
Apply an initial resting tension (e.g., 1 gram) to the muscle strip.
-
Allow the tissue to equilibrate for at least 60 minutes, with regular washes of fresh physiological salt solution every 15-20 minutes. During this time, the baseline tension should stabilize.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 80 mM). A robust contraction confirms tissue health.
-
Wash the tissue thoroughly to return to baseline tension.
-
-
Investigating this compound's Effects:
-
To study the effect on evoked contractions:
-
Induce a stable, submaximal contraction with an agonist (e.g., acetylcholine).
-
Once the contraction plateaus, add this compound in a cumulative manner to generate a concentration-response curve for relaxation.
-
-
To study the effect on spontaneous contractions:
-
Record the baseline spontaneous activity for a stable period.
-
Add this compound at a specific concentration (e.g., 10 µM) and record the changes in the frequency and amplitude of spontaneous contractions.
-
-
-
Data Analysis:
-
Measure the amplitude of contractions (in grams or millinewtons).
-
For relaxation curves, express the response as a percentage of the initial agonist-induced contraction.
-
Calculate EC50 or IC50 values as appropriate.
-
Intracellular Calcium Measurement using Fura-2 AM
This protocol outlines the steps for measuring intracellular calcium concentration ([Ca2+]i) in isolated smooth muscle cells using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Isolated smooth muscle cells
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm.
-
This compound citrate and other stimuli
Procedure:
-
Cell Preparation:
-
Isolate smooth muscle cells using established enzymatic digestion protocols.
-
Plate the cells on glass coverslips and allow them to adhere.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
De-esterification:
-
After loading, wash the cells with fresh HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
-
Calcium Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS.
-
Record baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
-
Experimental Intervention:
-
Introduce this compound and/or other stimulating agents into the perfusion solution.
-
Continuously record the fluorescence changes at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities emitted after excitation at 340 nm and 380 nm (F340/F380).
-
The 340/380 ratio is proportional to the intracellular calcium concentration.
-
Calibrate the fluorescence ratio to absolute [Ca2+]i values using the Grynkiewicz equation, if required, by determining the minimum (Rmin) and maximum (Rmax) ratios.
-
Mandatory Visualizations
Caption: this compound's multifaceted signaling pathways in smooth muscle.
Caption: Experimental workflow for an organ bath study.
Caption: Logical troubleshooting for this compound experiments.
References
- 1. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organ bath - Wikipedia [en.wikipedia.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers [frontiersin.org]
- 9. Feasibility of simultaneous measurement of cytosolic calcium and hydrogen peroxide in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. mdpi.com [mdpi.com]
- 13. Adrenergic receptors on smooth muscle cells isolated from human penile corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Alverine vs. Otilonium Bromide: A Comparative Analysis for the Treatment of Irritable Bowel Syndrome
In the landscape of therapeutic options for Irritable Bowel Syndrome (IBS), a condition characterized by chronic abdominal pain, bloating, and altered bowel habits, Alverine and Otilonium Bromide have emerged as prominent smooth muscle relaxants. This guide provides a detailed, data-driven comparison of their performance, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Spasmolytics
Both this compound and Otilonium Bromide exert their primary effects by relaxing the smooth muscle of the gastrointestinal tract, thereby alleviating the painful spasms characteristic of IBS. However, they achieve this through distinct molecular pathways.
This compound acts as a direct smooth muscle relaxant.[1][2][3] Its mechanism is multifaceted, involving the inhibition of calcium influx into smooth muscle cells and a reduction in the sensitivity of contractile proteins to calcium.[4][5][6][7] Furthermore, this compound functions as a 5-HT1A receptor antagonist, a property that is believed to contribute to the reduction of visceral hypersensitivity, a key factor in IBS-related pain.[2][4][8][9][10][11] Some evidence also suggests an effect on L-type calcium channels.[6][7][9]
Otilonium Bromide , a quaternary ammonium derivative, exhibits a more complex pharmacological profile.[12][13] Its primary mechanism involves the blockade of L-type and T-type calcium channels in intestinal smooth muscle cells, which is crucial for muscle contraction.[12][14][15][16][17][18][19] Additionally, Otilonium Bromide demonstrates anticholinergic activity by acting as a muscarinic receptor antagonist and also interacts with tachykinin NK2 receptors, further contributing to its spasmolytic and pain-relieving effects.[4][11][13][15][17][20] Due to its poor systemic absorption, Otilonium Bromide's action is largely localized to the gastrointestinal tract.[4][13][17]
Comparative Efficacy: Insights from Clinical Trials
Clinical studies have demonstrated the efficacy of both this compound and Otilonium Bromide in managing IBS symptoms, often showing superiority over placebo. A meta-analysis of antispasmodic agents in IBS treatment highlighted the significant efficacy of both Otilonium Bromide and an this compound/simethicone combination in global symptom improvement and pain relief.[21][22]
Table 1: Quantitative Efficacy Data for this compound (in combination with Simethicone) in IBS Treatment
| Efficacy Endpoint | This compound/Simethicone Group | Placebo Group | p-value | Study Reference |
| Reduction in Abdominal Pain/Discomfort (VAS Score - mm) | Median: 40 mm | Median: 50 mm | 0.047 | Wittmann et al., 2010[1][12] |
| Responder Rate (Pain/Discomfort Relief) | 46.8% | 34.3% | 0.01 | Wittmann et al., 2010[1][12] |
| Improvement in Abdominal Pain (Severity & Frequency) | 66% & 68% | 58% & 69% | Not Significant | Mitchell et al., 2002[4][18] |
| Mean Percentage Reduction in Abdominal Pain Score | 43.7% | 33.3% | Not Significant | Mitchell et al., 2002[4][18] |
| Improvement in IBSQoL Score | 13.8 | 8.4 | < 0.0008 | Ducrotte et al., 2014[20] |
| Decrease in IBS-SSS | 170.0 (SE: 6.6) | 110.7 (SE: 6.7) | 0.0001 | Ducrotte et al., 2014[20] |
Table 2: Quantitative Efficacy Data for Otilonium Bromide in IBS Treatment
| Efficacy Endpoint | Otilonium Bromide Group | Placebo Group | p-value | Study Reference |
| Reduction in Weekly Frequency of Abdominal Pain Episodes | -0.90 ± 0.88 | -0.65 ± 0.91 | 0.03 | Clavé et al., 2011[15] |
| Reduction in Abdominal Bloating Score | -1.2 ± 1.2 | -0.9 ± 1.1 | 0.02 | Clavé et al., 2011[15] |
| Patient-Assessed Global Efficacy | 1.3 ± 1.1 | 1.0 ± 1.1 | 0.047 | Clavé et al., 2011[15] |
| Responder Rate (2-4 months) | 36.9% | 22.5% | 0.007 | Glende et al., 2002[2] |
| Reduction in Number of Abdominal Pain Episodes | 55.3% | 39.9% | < 0.01 | Battaglia et al., 1998[5] |
| Reduction in Severity of Abdominal Distension | 42.0% | 30.2% | < 0.05 | Battaglia et al., 1998[5] |
| Investigators' Global Positive Assessment | 65.2% | 49.6% | < 0.01 | Battaglia et al., 1998[5] |
| Responder Rate (Patient Evaluation at 10 & 15 weeks) | 71.8% & 77.2% | - | - | Pooled Analysis[23] |
| Responder Rate (Physician Evaluation at 10 & 15 weeks) | 55% & 63.9% | - | - | Pooled Analysis[23] |
Experimental Protocols
Patch-Clamp Electrophysiology for Calcium Channel Blockade (Otilonium Bromide)
This protocol is based on methodologies used to study the effects of ion channel modulators.[13][16][19][22][24][25][26]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected with cDNAs encoding the subunits of either L-type (CaV1.2) or T-type (CaV3.1, CaV3.2, or CaV3.3) calcium channels. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic.
-
Cell Preparation: Two to three days prior to the experiment, cells are plated onto glass coverslips at a low density. On the day of recording, a coverslip is transferred to a recording chamber on a microscope stage and perfused with an external solution.
-
Electrophysiological Recording:
-
Pipettes: Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass.
-
Solutions: The pipette solution typically contains (in mM): 145 Cs+, 35 Cl−, 5 Na+, 5 Mg2+, 2 EGTA, 5 HEPES, and 125 methanesulfonate, with pH adjusted to 7.0. The bath solution (Ringer solution) contains (in mM): 149.2 Na+, 4.74 K+, 159 Cl−, and 2.54 Ca2+, buffered with 5 mM HEPES, with pH adjusted to 7.4.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. Cells are held at a holding potential of -80 mV. L-type or T-type calcium currents are elicited by applying depolarizing voltage steps.
-
-
Drug Application: After establishing a stable baseline recording, the recording chamber is perfused with the external solution containing varying concentrations of Otilonium Bromide (e.g., 10⁻⁸ to 10⁻⁵ M).
-
Data Analysis: The recorded current traces before, during, and after drug application are analyzed to determine the extent of inhibition and calculate parameters such as IC50 values.
Radioligand Binding Assay for 5-HT1A Receptor Antagonism (this compound)
This protocol is a generalized procedure for competitive radioligand binding assays.[6][10][17][27][28]
-
Membrane Preparation: HEK293 cells stably expressing the human 5-HT1A receptor are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.
-
Binding Assay:
-
The assay is conducted in 96-well plates in a final volume of 250 µL per well.
-
To each well, the following are added: the membrane preparation, a fixed concentration of a radiolabeled 5-HT1A ligand (e.g., [³H]8-OH-DPAT), and varying concentrations of this compound citrate or a reference compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled 5-HT1A ligand.
-
-
Incubation: The plates are incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The data is then used to generate competition curves and calculate the inhibitory constant (Ki) for this compound.
Assessment of NK2 Receptor Antagonism by Internalization Assay (Otilonium Bromide)
This methodology is based on a study investigating NK2 receptor internalization in human colonic tissue.[7][8]
-
Tissue Preparation: Full-thickness human colonic segments are obtained and incubated in an appropriate physiological solution.
-
Drug Incubation: The tissue segments are incubated in the presence of varying concentrations of Otilonium Bromide (e.g., 0.1-10 μmol L⁻¹) or a selective NK2 receptor antagonist as a positive control.
-
Agonist Stimulation: Following the pre-incubation with the antagonist, a selective NK2 receptor agonist (e.g., [βAla8]NKA(4-10)) is added to stimulate receptor internalization. Control tissues are incubated with the agonist alone or with the vehicle.
-
Fixation and Sectioning: After the incubation period, the tissue segments are fixed in 4% paraformaldehyde. Cryosections are then prepared for immunohistochemical analysis.
-
Immunohistochemistry: The cryosections are processed for NK2 receptor immunohistochemical staining using a specific primary antibody against the NK2 receptor and a suitable secondary antibody detection system.
-
Quantitative Analysis: The number of smooth muscle cells that have internalized the NK2 receptor is evaluated under a microscope. Internalization is typically characterized by a shift in receptor staining from the cell membrane to the cytoplasm. The percentage of cells showing internalization is quantified for each experimental condition.
Signaling Pathways and Experimental Workflows
Caption: this compound's multifaceted mechanism of action in IBS.
Caption: Otilonium Bromide's multiple targets in the GI tract.
Caption: Workflow for patch-clamp analysis of ion channel modulation.
References
- 1. Clinical trial: the efficacy of this compound citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action of otilonium bromide (OB) in human cultured smooth muscle cells and rat colonic strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 5. Otilonium bromide in irritable bowel syndrome: a double-blind, placebo-controlled, 15-week study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. Effect of otilonium bromide and ibodutant on the internalization of the NK2 receptor in human colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 11. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 13. T-type Ca2+ channel modulation by otilonium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Otilonium bromide in irritable bowel syndrome: A dose-ranging randomized double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomised clinical trial: otilonium bromide improves frequency of abdominal pain, severity of distention and time to relapse in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. researchgate.net [researchgate.net]
- 19. Otilonium bromide inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. On-demand treatment with this compound citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The colon-selective spasmolytic otilonium bromide inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Patch clamp methods for studying calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 26. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Comparative analysis of Alverine and mebeverine.
A Comparative Analysis of Alverine and Mebeverine for Researchers and Drug Development Professionals
Introduction
This compound and mebeverine are two widely utilized antispasmodic agents in the management of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Both drugs exert their primary therapeutic effect by inducing smooth muscle relaxation, albeit through distinct pharmacological mechanisms. This guide provides a comprehensive comparative analysis of this compound and mebeverine, focusing on their pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profiles, supported by experimental data and detailed methodologies for key assays.
Pharmacodynamic Properties
This compound and mebeverine achieve their spasmolytic effects through different molecular targets and signaling pathways.
This compound
This compound citrate acts as a direct smooth muscle relaxant.[1] Its mechanism of action is multifaceted and includes:
-
Calcium Channel Blockade: this compound is understood to inhibit the influx of calcium into smooth muscle cells, a critical step for muscle contraction.[2] This action helps to prevent excessive or uncoordinated muscle contractions.[2]
-
5-HT1A Receptor Antagonism: this compound is a selective 5-HT1A receptor antagonist.[1][3] This property is linked to its ability to reduce visceral hypersensitivity, a key feature of IBS.[1]
-
Decreased Sensitivity to Calcium: this compound has been shown to decrease the sensitivity of smooth muscle contractile proteins to calcium.[3][4]
Mebeverine
Mebeverine hydrochloride is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[5] Its primary mechanisms of action are:
-
Sodium Channel Blockade: Mebeverine blocks voltage-operated sodium channels, which leads to a reduction in muscle excitability and, consequently, fewer spasms.[6][7]
-
Inhibition of Intracellular Calcium Release: Mebeverine inhibits the refilling of intracellular calcium stores, which also contributes to its muscle-relaxant properties.[7]
-
Weak Anticholinergic Activity: While its primary action is not anticholinergic, mebeverine has been noted to have weak antimuscarinic effects.[5]
Comparative Tables
Table 1: Pharmacodynamic Comparison
| Feature | This compound | Mebeverine |
| Primary Mechanism | Direct smooth muscle relaxant, 5-HT1A antagonist[1][3] | Musculotropic antispasmodic[5] |
| Ion Channel Effects | L-type calcium channel inhibition[2] | Voltage-gated sodium channel blockade[6][7] |
| Receptor Activity | 5-HT1A receptor antagonist (IC50 = 101 nM)[8] | Weak anticholinergic activity[5] |
| Effect on Calcium | Inhibits Ca2+ influx and reduces sensitivity of contractile proteins to Ca2+[2][3] | Inhibits refilling of intracellular Ca2+ stores[7] |
Signaling Pathway Diagrams
Figure 1: Simplified signaling pathway of this compound in smooth muscle cells.
Figure 2: Simplified signaling pathway of Mebeverine in smooth muscle cells.
Pharmacokinetic Properties
Both this compound and mebeverine are rapidly absorbed and extensively metabolized.
This compound
Following oral administration, this compound is rapidly converted to its primary active metabolite, 4-hydroxy this compound.[1][9] The parent compound accounts for only about 3% of the circulating this compound-related moieties, while the active metabolite accounts for approximately 94%.[1][9]
Mebeverine
Mebeverine is also rapidly and completely absorbed after oral administration and is primarily metabolized by esterases into veratric acid and mebeverine alcohol.[5] The main metabolite in plasma is demethylated carboxylic acid (DMAC).[5]
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Mebeverine |
| Absorption | Rapid[1] | Rapid and complete[5] |
| Metabolism | Extensive first-pass metabolism to active metabolite (4-hydroxy this compound)[1][9] | Hydrolysis to veratric acid and mebeverine alcohol; further metabolism to DMAC[5] |
| Active Metabolite | 4-hydroxy this compound[1] | Mebeverine acid (main circulating metabolite)[10][11] |
| Tmax (Metabolite) | ~1 hour (4-hydroxy this compound) | ~1 hour (DMAC)[5], 1.25 hours (mebeverine acid)[10] |
| Half-life (Metabolite) | 5.7 hours (active primary metabolite)[12] | 2.45 hours (DMAC)[5], 1.1 hours (mebeverine acid)[10] |
| Elimination | High renal clearance of all metabolites[12] | Metabolites are almost completely excreted in the urine[5] |
Experimental Protocols
Isolated Organ Bath for Smooth Muscle Contractility
This protocol is a standard method for assessing the effects of spasmolytic agents on smooth muscle contraction in vitro.
-
Tissue Preparation: A segment of guinea pig ileum is isolated and suspended in an organ bath containing an aerated physiological salt solution (e.g., Krebs solution) at 37°C.[13]
-
Induction of Contraction: Smooth muscle contraction is induced by a spasmogen, such as acetylcholine or histamine.[13]
-
Drug Application: this compound or mebeverine is added to the organ bath at varying concentrations prior to the addition of the spasmogen to determine its inhibitory effect.
-
Measurement: The force of muscle contraction is measured isometrically using a force transducer connected to a data acquisition system.
-
Data Analysis: The inhibitory concentration 50 (IC50) value, which is the concentration of the drug that inhibits the spasmogen-induced contraction by 50%, can be calculated to compare the potency of the two drugs.
Figure 3: Experimental workflow for the isolated organ bath assay.
Intracellular Calcium Measurement
This protocol allows for the quantification of changes in intracellular calcium concentration in response to drug treatment.
-
Cell Culture: Smooth muscle cells are cultured on coverslips.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9]
-
Drug Treatment: The cells are then treated with this compound or mebeverine.
-
Stimulation: A stimulus, such as a high potassium solution or a receptor agonist, is applied to induce calcium influx.
-
Imaging: Changes in intracellular calcium are monitored using fluorescence microscopy.
-
Data Analysis: The fluorescence intensity is quantified to determine the effect of the drugs on calcium influx.
Figure 4: Experimental workflow for intracellular calcium measurement.
Clinical Efficacy and Safety
Both this compound and mebeverine have been in clinical use for many years for the symptomatic relief of IBS.
This compound
Clinical trials have shown that this compound, particularly in combination with simethicone, can be effective in reducing abdominal pain and discomfort in patients with IBS.[8] However, some studies have not found this compound to be superior to placebo.[14]
Mebeverine
The clinical efficacy of mebeverine has been a subject of debate. While some non-placebo-controlled trials have shown positive results, several placebo-controlled studies have failed to demonstrate its superiority over placebo for the global improvement of IBS symptoms.[3]
A 1986 double-blind, crossover study directly comparing this compound citrate and mebeverine hydrochloride in patients with IBS concluded that both drugs were beneficial in treating the symptoms of IBS, with apparently equal effectiveness.[15]
Table 3: Safety and Tolerability
| Adverse Effect | This compound | Mebeverine |
| Common | Dizziness, headache, nausea[12] | Generally well-tolerated, similar to placebo |
| Less Common | Allergic reactions (rash, itching), liver inflammation (rare)[12] | Heartburn, indigestion, dizziness, headache |
| Serious (Rare) | Anaphylaxis, toxic hepatitis[12] | Drug-induced acute angle closure glaucoma |
Conclusion
This compound and mebeverine are both established antispasmodic agents used in the management of IBS, but they possess distinct mechanisms of action. This compound's multifaceted approach, involving calcium channel blockade and 5-HT1A receptor antagonism, offers a potential advantage in addressing both the motor and sensory components of IBS. Mebeverine's primary action on sodium channels provides an alternative mechanism for smooth muscle relaxation.
While direct comparative clinical data is limited, both drugs are generally considered safe and well-tolerated. The choice between this compound and mebeverine may be guided by the specific symptom profile of the patient and individual response to treatment. Further head-to-head clinical trials with robust methodologies are warranted to definitively establish the comparative efficacy and safety of these two agents. For researchers and drug development professionals, the distinct mechanisms of these drugs offer different avenues for the development of novel and more targeted therapies for functional gastrointestinal disorders.
References
- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential L-Type Voltage-Operated Calcium Channel Blocking Effect of Drotaverine on Functional Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bristol-labs.co.uk [bristol-labs.co.uk]
- 4. Frontiers | Functional effects of drugs and toxins interacting with NaV1.4 [frontiersin.org]
- 5. The guinea-pig ileum preparation as a model for 5-HT1A receptors: anomalous effects with RS-30199-193 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 7. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
- 12. researchgate.net [researchgate.net]
- 13. A general practice study to compare this compound citrate with mebeverine hydrochloride in the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A general practice study to compare this compound citrate with mebeverine hydrochloride in the treatment of irritable bowel syndrome | Semantic Scholar [semanticscholar.org]
- 15. Mebeverine - Wikipedia [en.wikipedia.org]
Alverine's Efficacy in Irritable Bowel Syndrome: A Comparative Analysis Against Placebo
For researchers and professionals in drug development, understanding the therapeutic value of alverine, particularly in comparison to a placebo, is crucial for informed decision-making. This guide provides a comprehensive comparison of this compound's efficacy, supported by data from clinical trials, detailed experimental protocols, and visualizations of its mechanism of action.
Quantitative Comparison of this compound vs. Placebo in IBS
The following table summarizes key efficacy data from randomized controlled trials (RCTs) comparing this compound (often in combination with simethicone) to a placebo in patients with Irritable Bowel Syndrome (IBS).
| Efficacy Endpoint | This compound/Alverine-Simethicone Combination | Placebo | Study/Reference |
| Responder Rate (Abdominal Pain/Discomfort) | 46.8% | 34.3% | Wittmann et al. (2010)[1][2][3] |
| Global Symptom Improvement | Statistically significant improvement (P = 0.0001) | - | Wittmann et al. (2010)[1][3] |
| Reduction in Abdominal Pain (VAS Score) | Median: 40 mm | Median: 50 mm | Wittmann et al. (2010)[1][2][3] |
| Improvement in Abdominal Pain Severity | 66% of patients | 58% of patients (Not statistically significant) | Mitchell et al. (2002)[4][5] |
| Improvement in Abdominal Pain Frequency | 68% of patients | 69% of patients (Not statistically significant) | Mitchell et al. (2002)[4][5] |
| Mean Percentage Reduction in Abdominal Pain Scores | 43.7% | 33.3% (Not statistically significant) | Mitchell et al. (2002)[4][5][6] |
| Global Assessment (Odds Ratio) | 1.76 (95% CI: 1.18-2.61) | - | Martinez-Vazquez et al. (2012)[7][8][9] |
| Pain Relief (Odds Ratio) | 1.48 (95% CI: 1.00-2.19) | - | Martinez-Vazquez et al. (2012)[7] |
Experimental Protocols
The methodologies employed in clinical trials are fundamental to interpreting the validity of their outcomes. Below is a synthesized protocol for a typical randomized, double-blind, placebo-controlled trial evaluating this compound in IBS patients.
1. Patient Population:
-
Inclusion criteria typically involve adults diagnosed with IBS according to the ROME III criteria.[1][3]
-
Patients are often required to have a baseline abdominal pain/discomfort score of a certain severity, for instance, at least 60 mm on a 100-mm Visual Analogue Scale (VAS), during a run-in period without treatment.[1][3]
-
Exclusion criteria include known intolerance to the study medication.[10]
2. Study Design:
-
A double-blind, randomized, placebo-controlled, parallel-group design is standard.[3][4][5]
-
Following a treatment-free run-in period (e.g., 2 weeks), patients are randomly assigned to receive either this compound or a matching placebo.[1][3]
3. Intervention and Dosage:
-
The intervention group typically receives this compound citrate, often in combination with simethicone (e.g., this compound citrate 60 mg with simeticone 300 mg), administered three times daily before meals.[1][3][10]
-
The control group receives a placebo identical in appearance and taste to the active medication.[10]
4. Efficacy Assessment:
-
The primary endpoint is often the change in abdominal pain or discomfort, measured using a VAS.[1][3]
-
A responder is frequently defined as a patient experiencing a clinically significant reduction in symptoms, such as a 50% or greater decrease in the abdominal pain/discomfort VAS score.[10]
-
Secondary endpoints may include global symptom improvement, changes in bloating, and overall well-being scores.[4][5]
5. Statistical Analysis:
-
The primary analysis is typically conducted on the full analysis set, which includes all randomized patients who received at least one dose of the study drug (intention-to-treat).[1][3]
-
Statistical tests are used to compare the changes in efficacy endpoints between the treatment and placebo groups.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a randomized controlled trial comparing this compound to a placebo.
References
- 1. Clinical trial: the efficacy of this compound citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Clinical trial: the efficacy of this compound citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome-a randomized, double-blind, placebo-controlled study. Wittmann T1, Paradowski L, Ducrotté P, Bueno L, Andro Delestrain MC - Mayoly [mayoly.com]
- 4. This compound citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound citrate fails to relieve the symptoms of irritable bowel syndrome: results of a double-blind, randomized, placebo-controlled trial. — Experimental Medicine Division [expmedndm.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 8. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
Alverine Citrate vs. Alverine Base: A Comparative Guide for Researchers
In the realm of experimental pharmacology and drug development, the choice between using a drug in its base form versus its salt form can have significant implications for study outcomes. This guide provides a detailed comparison of Alverine citrate and this compound base, focusing on their physicochemical properties, pharmacokinetic profiles, and mechanisms of action in experimental settings. While direct comparative studies are scarce, this guide synthesizes available data for this compound citrate and extrapolates the expected properties of this compound base based on fundamental pharmaceutical principles.
Physicochemical and Pharmacokinetic Comparison
The primary difference between this compound citrate and this compound base lies in their salt form, which significantly influences properties like solubility and, consequently, bioavailability. This compound itself is a weak base and is highly lipophilic[1][2]. The citrate salt is formed to enhance its aqueous solubility.
| Property | This compound Citrate | This compound Base (Inferred) | Key Implications for Experimental Settings |
| Solubility | Slightly soluble in water and methylene chloride, sparingly soluble in ethanol[3]. Freely soluble in water as crystals[4]. | Expected to have low aqueous solubility due to its lipophilic nature[1][2]. | The choice of vehicle for in vitro and in vivo experiments is critical. This compound citrate is more suitable for aqueous-based assays, while the base may require organic solvents or specialized formulation approaches. |
| Bioavailability | Well-absorbed orally[5]. However, it is subject to high pharmacokinetic variability, possibly due to precipitation at intestinal pH[1][2]. | Oral bioavailability is likely to be lower and more variable than the citrate salt due to poor dissolution in gastrointestinal fluids. | For oral administration studies, the citrate form is generally preferred to ensure adequate absorption. If the base is used, formulation strategies to enhance dissolution will be necessary. |
| Pharmacokinetics | After oral administration, this compound citrate is rapidly converted to its primary active metabolite, 4-hydroxy this compound, with peak plasma levels of the metabolite occurring between 1 and 1.5 hours[1]. The parent compound only accounts for about 3% of the circulating moieties, while the active metabolite accounts for 94%[1]. | The metabolic pathway would be the same as the citrate salt, but the rate and extent of absorption would differ, leading to altered pharmacokinetic parameters (e.g., Cmax, Tmax, AUC). | When studying the effects of the parent compound, intravenous administration of the base (in a suitable solvent) might be considered to bypass absorption variability. For studies on the active metabolite, the oral route with the citrate salt is effective. |
| Stability | Stable in accelerated stability studies[6]. | Stability would depend on the specific storage conditions and formulation. As a base, it may be more susceptible to degradation in acidic environments. | Appropriate storage and handling protocols are essential. For the base form, protection from acidic conditions may be necessary. |
Mechanism of Action and Signaling Pathways
This compound acts as a smooth muscle relaxant with a multi-faceted mechanism of action. It is primarily used in the treatment of irritable bowel syndrome (IBS) and other functional gastrointestinal disorders[5][7]. The mechanism is independent of the salt form, as the citrate moiety is not pharmacologically active.
The therapeutic effects of this compound are achieved through:
-
Direct smooth muscle relaxation: It acts directly on the smooth muscles of the intestines and uterus[5][8].
-
Inhibition of calcium influx: this compound blocks L-type calcium channels in smooth muscle cells, preventing the excessive contractions that cause spasms[5][9][10].
-
Modulation of serotonin receptors: It functions as a 5-HT1A receptor antagonist, which helps to reduce visceral hypersensitivity[1][5][11].
-
Anti-inflammatory properties: Evidence suggests this compound can mitigate inflammation in the gut by targeting Src in the NF-κB signaling pathway[5][8].
Below is a diagram illustrating the primary signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of typical experimental protocols used in the study of this compound citrate.
In Vitro Dissolution Study
This experiment is essential for comparing the dissolution profiles of different formulations.
Objective: To assess the in vitro dissolution rate of this compound citrate tablets.
Methodology:
-
Apparatus: USP-compliant dissolution apparatus (e.g., paddle or basket).
-
Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl or phosphate buffer, maintained at 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Rotate the paddle/basket at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the drug concentration in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A study on different brands of this compound citrate 60mg tablets showed that all tested tablets released over 97% of the drug within 15 minutes[12][13][14].
Pharmacokinetic Study in Healthy Volunteers
This type of study is fundamental for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.
Objective: To evaluate the pharmacokinetic profile of a single oral dose of this compound citrate.
Methodology:
-
Study Design: An open-label, single-dose, crossover study is a common design[15][16][17].
-
Subjects: A cohort of healthy adult volunteers.
-
Procedure:
-
Analysis:
-
Separate plasma from the blood samples.
-
Determine the concentrations of this compound and its metabolites (e.g., 4-hydroxy this compound) using a validated LC-MS/MS method[1][15][17].
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis[15][17].
-
The following diagram outlines a typical workflow for a comparative in vivo pharmacokinetic study.
Conclusion
The choice between this compound citrate and this compound base in experimental settings hinges on the specific research question and the required formulation characteristics. This compound citrate, with its enhanced water solubility, is the preferred form for oral administration and aqueous-based in vitro assays, ensuring better dissolution and bioavailability. Conversely, this compound base may be suitable for non-aqueous formulations or specific mechanistic studies where the absence of the citrate salt is desired. Researchers must carefully consider the physicochemical properties of each form and select the appropriate vehicle and experimental design to ensure the validity and reproducibility of their findings. While direct comparative data is lacking, the principles outlined in this guide provide a solid foundation for making an informed decision.
References
- 1. Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Single Dose Study Assessing the Pharmacokinetic and Metabolic Profile of this compound Citrate in Healthy Volunteers [frontiersin.org]
- 3. This compound citrate | 5560-59-8 [chemicalbook.com]
- 4. This compound | C20H27N | CID 3678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Citrate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Anti-Inflammatory Functions of this compound via Targeting Src in the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. selleckchem.com [selleckchem.com]
- 12. rjptonline.org [rjptonline.org]
- 13. researchgate.net [researchgate.net]
- 14. rjptonline.org [rjptonline.org]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. longdom.org [longdom.org]
A Comparative Guide to the Efficacy of Alverine Citrate and Simethicone Combination in Managing Irritable Bowel Syndrome
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the alverine citrate and simethicone combination against other therapeutic alternatives for Irritable Bowel Syndrome (IBS), supported by experimental data.
Mechanism of Action
The combination of this compound citrate and simethicone targets two of the primary symptoms of IBS: abdominal pain and bloating.
-
This compound Citrate: A smooth muscle relaxant, this compound citrate acts directly on the gastrointestinal tract to alleviate muscle spasms.[1] It is also a 5-HT1A receptor antagonist, which helps to reduce visceral hypersensitivity, a key factor in the abdominal pain associated with IBS.[1]
-
Simethicone: An anti-foaming agent, simethicone works by reducing the surface tension of gas bubbles in the gut, allowing them to coalesce and be more easily expelled. This action helps to relieve bloating and the feeling of trapped wind.
Data Presentation: Efficacy in Clinical Trials
The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of the this compound citrate and simethicone combination.
Table 1: this compound/Simethicone vs. Placebo (4-Week Treatment)
| Efficacy Endpoint | This compound/Simethicone Group | Placebo Group | p-value | Study |
| Median Abdominal Pain/Discomfort VAS Score | 40 mm | 50 mm | 0.047 | Wittmann et al. (2010)[2][3] |
| Responder Rate (Pain/Discomfort) | 46.8% | 34.3% | 0.01 | Wittmann et al. (2010)[2][3] |
| Global Symptom Improvement | Significantly greater than placebo | - | 0.0001 | Wittmann et al. (2010)[2][3] |
VAS: Visual Analogue Scale (0-100 mm)
Table 2: this compound/Simethicone On-Demand vs. Usual Treatment (Mainly Antispasmodics) (6-Month Treatment)
| Efficacy Endpoint | On-Demand this compound/Simethicone | Usual Treatment | p-value | Study |
| Improvement in IBS Quality of Life (IBSQoL) Score | 13.8 | 8.4 | < 0.0008 | Ducrotte et al. (2014)[4] |
| Mean Decrease in IBS Symptom Severity Score (IBS-SSS) | 170.0 | 110.7 | 0.0001 | Ducrotte et al. (2014)[4][5] |
| Patients with IBS-SSS < 75 (Remission) | 37.7% | 16.0% | < 0.0001 | Ducrotte et al. (2014)[5] |
| Improvement in Abdominal Pain | 76.1% of patients | 59.2% of patients | 0.0001 | Ducrotte et al. (2014)[5] |
| Improvement in Bloating | 76.6% of patients | 57.0% of patients | < 0.0001 | Ducrotte et al. (2014)[5] |
Table 3: Indirect Comparison of Antispasmodics vs. Placebo (Meta-analysis)
| Treatment | Odds Ratio for Global Improvement (95% CI) | Odds Ratio for Pain Relief (95% CI) | Study |
| This compound/Simethicone | 1.76 (1.18 - 2.61) | 1.48 (1.00 - 2.19) | Martinez-Vazquez et al. (2012)[6] |
| Otilonium | 2.03 (1.49 - 2.77) | 1.83 (1.43 - 2.34) | Martinez-Vazquez et al. (2012)[6] |
| Pinaverium Bromide | 1.48 (0.95 - 4.63) | Not specified | Martinez-Vazquez et al. (2012)[6] |
Experimental Protocols
Wittmann et al. (2010): A Randomized, Double-Blind, Placebo-Controlled Study
-
Objective: To evaluate the efficacy of a fixed combination of this compound citrate (60 mg) and simethicone (300 mg) for abdominal pain/discomfort in patients with IBS.[2][3]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study conducted in Hungary and Poland.[2]
-
Patient Population: 412 adult patients (18-75 years) meeting the Rome III criteria for IBS.[2][7] A key inclusion criterion was an abdominal pain/discomfort intensity of at least 60 mm on a 100 mm VAS during a 2-week run-in period.[2][7]
-
Treatment: Patients were randomized to receive either this compound citrate 60 mg with simethicone 300 mg or a matching placebo, three times daily for 4 weeks.[2][7]
-
Primary Efficacy Endpoint: Change in the VAS score for abdominal pain/discomfort from baseline to week 4.
-
Secondary Efficacy Endpoints: Responder rate (percentage of patients with a predefined level of symptom improvement), global symptom relief, and safety.
Ducrotte et al. (2014): A Randomised Pragmatic Study
-
Objective: To compare the efficacy of on-demand treatment with this compound citrate/simethicone versus usual treatments for IBS in a real-world setting.[4]
-
Study Design: A pragmatic, randomized, multicenter study conducted in general practice in France. General practitioners were randomized to one of two therapeutic strategies.[4]
-
Patient Population: 436 adult patients with Rome III-diagnosed IBS.[4]
-
Treatment Arms:
-
On-demand this compound/Simethicone: Patients were instructed to take one capsule of this compound citrate 60 mg and simethicone 300 mg three times a day as needed for abdominal pain.
-
Usual Treatment: The treating physician prescribed their treatment of choice, which was predominantly other antispasmodics.[4]
-
-
Primary Outcome Measure: Improvement in the IBS Quality of Life (IBSQoL) score at 6 months.[4]
-
Secondary Outcome Measures: IBS Symptom Severity Score (IBS-SSS), improvement in abdominal pain and bloating, and cost-effectiveness.
Mandatory Visualizations
Caption: Mechanism of Action of this compound Citrate and Simethicone in IBS.
Caption: Experimental Workflow of a Randomized Controlled Trial.
References
- 1. Role of antispasmodics in the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 3. Clinical trial: the efficacy of this compound citrate/simeticone combination on abdominal pain/discomfort in irritable bowel syndrome--a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On-demand treatment with this compound citrate/simeticone compared with standard treatments for irritable bowel syndrome: results of a randomised pragmatic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 6. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 7. [Efficacy of alverina citrate and simethicone combination in abdominal pain and discomfort of irritable bowel syndrome] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alverine's Antagonist Activity at the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Alverine's antagonist activity at the 5-hydroxytryptamine 1A (5-HT1A) receptor, a key target in neuropharmacology. Through a comparative analysis with established 5-HT1A antagonists, this document presents supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Quantitative Comparison of 5-HT1A Receptor Antagonists
The following table summarizes the binding affinity and functional potency of this compound in comparison to well-characterized 5-HT1A receptor antagonists: WAY 100635, NAN-190, and Spiperone. This data facilitates an objective assessment of this compound's pharmacological profile.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Functional Potency (pA2) | Notes |
| This compound | Data not consistently available | 101[1] | Data not available | IC50 value determined in a radioligand binding assay. |
| WAY 100635 | 0.39 - 0.84[2] | 2.2 | 9.71[2] | A potent and selective silent antagonist. |
| NAN-190 | ~1.9 (KB) | 2.6 | Data not available | Exhibits mixed agonist/antagonist properties. |
| Spiperone | Data not consistently available | 7.9 - 55.5[3] | Data not available | Also a potent D2 dopamine receptor antagonist. |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the experimental designs used for validation, the following diagrams illustrate the 5-HT1A receptor signaling pathway and the workflows for radioligand binding and functional antagonism assays.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of this compound and comparator compounds for the 5-HT1A receptor.
Materials:
-
Membranes: Cell membranes prepared from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A receptor agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Test Compounds: this compound citrate and comparator antagonists (WAY 100635, NAN-190, Spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and homogenize them in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 10 µM 5-HT.
-
Test Compound: 25 µL of various concentrations of the test compound.
-
-
Radioligand Addition: Add 25 µL of [³H]8-OH-DPAT (final concentration ~1 nM) to all wells.
-
Membrane Addition: Add 200 µL of the diluted membrane preparation (typically 10-20 µg of protein) to all wells.
-
Incubation: Incubate the plate at room temperature (25°C) for 60 minutes.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the competition binding curves. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay for 5-HT1A Receptor Antagonism
Objective: To determine the functional potency (IC50 or pA2) of this compound and comparator compounds in antagonizing agonist-induced inhibition of cAMP production.
Materials:
-
Cells: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Agonist: 5-HT or a selective 5-HT1A agonist like 8-OH-DPAT.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compounds: this compound citrate and comparator antagonists.
-
cAMP Assay Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Instrumentation: 384-well white opaque microplates, plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture: Culture the cells to approximately 80-90% confluency.
-
Cell Plating: Harvest the cells and plate them in a 384-well plate at a suitable density (e.g., 5,000-10,000 cells per well). Incubate for 24 hours.
-
Antagonist Pre-incubation: Remove the cell culture medium and add the test compounds (this compound or comparators) at various concentrations in stimulation buffer. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of the 5-HT1A agonist (e.g., EC80 concentration of 8-OH-DPAT) along with forskolin (to stimulate adenylyl cyclase) to all wells except the basal control. Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Data Analysis: Plot the agonist response against the logarithm of the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response. The pA2 value, a measure of antagonist potency, can be calculated from the Schild equation if a competitive antagonism is confirmed.
This guide provides a foundational comparison of this compound's antagonist activity at the 5-HT1A receptor. Further research with directly comparative assays would provide a more definitive characterization of its pharmacological profile relative to other established antagonists.
References
A Comparative Analysis of Antispasmodic Agents for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental evaluation of leading antispasmodic compounds.
Antispasmodic agents are a cornerstone in the management of conditions characterized by smooth muscle spasms, most notably irritable bowel syndrome (IBS). This guide provides a comparative overview of different classes of antispasmodic drugs, supported by clinical efficacy and safety data. Furthermore, it details the fundamental experimental protocols used to evaluate these agents, offering a valuable resource for researchers, scientists, and professionals involved in drug development.
Classification and Mechanism of Action
Antispasmodic drugs are broadly categorized based on their mechanism of action, which dictates their therapeutic effects and side-effect profiles. The primary classes include anticholinergics/antimuscarinics, direct smooth muscle relaxants, and calcium channel blockers.[1]
-
Anticholinergics/Antimuscarinics: This class of drugs, which includes agents like dicyclomine and hyoscyamine, competitively antagonize muscarinic acetylcholine receptors on smooth muscle cells.[2] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, these agents inhibit smooth muscle contraction.[3]
-
Direct Smooth Muscle Relaxants: Agents such as mebeverine act directly on the smooth muscle of the gut wall.[4][5] Their mechanism is often multifactorial but can involve the modulation of ion channels to reduce muscle cell excitability.[2]
-
Calcium Channel Blockers: This category, which includes pinaverium and otilonium bromide, inhibits the influx of calcium into gastrointestinal smooth muscle cells.[2] Since calcium is essential for muscle contraction, this blockade leads to muscle relaxation.[2]
Below is a diagram illustrating the distinct signaling pathways for each class of antispasmodic agent.
Comparative Efficacy in Irritable Bowel Syndrome
The clinical utility of antispasmodics is most extensively studied in the context of IBS. Meta-analyses of randomized controlled trials provide valuable data for comparing their efficacy. The following table summarizes the performance of several common antispasmodics against placebo.
| Antispasmodic Agent | Odds Ratio (OR) for Global Symptom Improvement (95% CI) | Number Needed to Treat (NNT) for Global Improvement | Odds Ratio (OR) for Abdominal Pain Relief (95% CI) |
| Dicyclomine | Favorable vs. Placebo | 4 | Favorable vs. Placebo |
| Hyoscyamine | Favorable vs. Placebo | 3 | Favorable vs. Placebo |
| Mebeverine | Not Statistically Significant vs. Placebo | - | Not Statistically Significant vs. Placebo |
| Otilonium Bromide | 2.03 (1.49-2.77)[6] | 5[2] | 1.52 (1.28-1.80) (as a group)[6] |
| Pinaverium Bromide | 1.48 (0.95-4.63)[6] | 3[2] | Favorable vs. Placebo |
Note: Data is compiled from multiple meta-analyses. Direct head-to-head comparisons are limited, and efficacy can vary based on patient populations and study designs.[2][6]
Comparative Safety and Tolerability
The side effect profiles of antispasmodic agents are largely dictated by their mechanism of action. Anticholinergic agents, for instance, are commonly associated with side effects related to the blockade of muscarinic receptors in other parts of the body.
| Antispasmodic Agent | Common Adverse Events and Incidence Rates |
| Dicyclomine | Dry mouth (up to 69% in some studies), dizziness, blurred vision, constipation.[7][8] |
| Hyoscyamine | Dry mouth, blurred vision, constipation, urinary retention, dizziness.[9] |
| Mebeverine | Generally well-tolerated with fewer anticholinergic side effects.[2][8] Mild and transient gastrointestinal disturbances like nausea and diarrhea may occur.[1] |
| Otilonium Bromide | Mild nausea, dizziness, and prostate disturbance have been reported in some studies.[7] Generally, adverse events do not significantly differ from placebo.[2] |
| Pinaverium Bromide | Nausea, dizziness, abdominal discomfort, and hypertension have been reported.[7] The safety profile is generally comparable to placebo.[7] |
Key Experimental Protocols
The preclinical evaluation of antispasmodic agents relies on standardized in vitro and in vivo models to assess their efficacy and mechanism of action.
Isolated Organ Bath Assay for Antispasmodic Activity
This in vitro method is a cornerstone for characterizing the direct effects of a compound on smooth muscle contractility.
Methodology:
-
Tissue Preparation: A segment of the ileum (typically from a guinea pig) is isolated and cleaned of mesenteric tissue.[10] The segment is then cut into smaller pieces (2-3 cm).[10]
-
Mounting: The ileum segment is suspended in an organ bath containing a physiological salt solution, such as Tyrode's solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).[11] The lower end is fixed, and the upper end is attached to a force transducer to record isometric contractions.[11]
-
Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight tension (e.g., 1g).[11]
-
Agonist-Induced Contraction: A contractile agent (spasmogen), such as acetylcholine (ACh) or histamine, is added to the organ bath in increasing concentrations to establish a dose-response curve.[10] Typical concentrations for ACh can range from 10⁻⁹ M to 10⁻³ M.
-
Antispasmodic Evaluation: After washing out the agonist, the tissue is incubated with the antispasmodic agent for a set period. The dose-response curve to the agonist is then re-established in the presence of the antispasmodic. A rightward shift in the dose-response curve indicates competitive antagonism.
-
Data Analysis: The contractile responses are measured, and the potency of the antispasmodic (e.g., its IC₅₀ or pA₂) is calculated.
Composition of Tyrode's Solution (in mM):
-
NaCl: 137
-
KCl: 2.7
-
CaCl₂: 1.8
-
MgCl₂: 1.05
-
NaHCO₃: 11.9
-
NaH₂PO₄: 0.42
-
Glucose: 5.56[6]
In Vivo Charcoal Meal Transit Test
This in vivo model assesses the effect of a compound on gastrointestinal motility in rodents.
Methodology:
-
Animal Preparation: Rodents (mice or rats) are fasted for a specific period (e.g., 12-18 hours) with free access to water to ensure an empty gastrointestinal tract.
-
Test Substance Administration: The antispasmodic agent or vehicle control is administered orally or via injection.
-
Charcoal Meal Administration: After a set time to allow for drug absorption (e.g., 30-60 minutes), a charcoal meal (typically a suspension of 5-10% charcoal in a 5-10% gum acacia solution) is administered orally.
-
Transit Time: After a predetermined period (e.g., 20-30 minutes), the animals are euthanized.
-
Measurement: The small intestine is carefully dissected from the pyloric sphincter to the cecum. The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus are measured.
-
Calculation: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed. A decrease in this percentage compared to the control group indicates an inhibitory effect on motility.
This comprehensive guide provides a foundation for understanding and comparing different antispasmodic agents. The presented data and experimental protocols are intended to aid researchers and drug development professionals in their evaluation and development of novel therapeutics for smooth muscle disorders.
References
- 1. johs.com.sa [johs.com.sa]
- 2. Irritable bowel syndrome. Relevance of antispasmodics [scielo.org.co]
- 3. Antispasmodics for IBS: How They May Relieve IBS Symptoms [healthline.com]
- 4. Isolated chick ileum for bioassay of acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of antispasmodic agents, alone or in combination, in the treatment of Irritable Bowel Syndrome: Systematic review and meta-analysis | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 7. Antispasmodics for Chronic Abdominal Pain: Analysis of North American Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. rsisinternational.org [rsisinternational.org]
- 10. researchgate.net [researchgate.net]
- 11. An inhibitory effect of acetylcholine on the response of the guinea-pig ileum to histamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Alverine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the detection and quantification of Alverine, a smooth muscle relaxant used in the treatment of functional gastrointestinal disorders. The following sections present a detailed comparison of various techniques, their experimental protocols, and performance data to aid researchers in selecting the most suitable method for their specific application, from routine quality control to bioequivalence studies.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the intended application. The following table summarizes the quantitative performance of several commonly employed methods for this compound determination.
| Analytical Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| LC-MS/MS | 100 - 10,000 pg/mL[1][2] | Not explicitly stated, but LLOQ is 100 pg/mL[1][2] | 100 pg/mL[1][2] | 83.5%[1][2] | Intra-day: < 3.7%, Inter-day: < 6.3%[1][2] |
| LC-MS/MS (Improved) | 15.0 - 15,000 pg/mL[3] | Not explicitly stated, but LLOQ is 15.0 pg/mL[3] | 15.0 pg/mL[3] | 94.00% to 96.00%[3] | 0.48% to 4.15%[3] |
| UV-Vis Spectrophotometry (Colorimetric - Bromophenol Blue) | 20 - 100 µg/mL[4] | Not explicitly stated | Not explicitly stated | %RSD < 2[4] | %RSD < 2[4] |
| UV-Vis Spectrophotometry (Colorimetric - Cobalt Thiocyanate) | 100 - 600 µg/mL[4] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| UV-Vis Spectrophotometry (Colorimetric - Chloranilic Acid) | 80 - 560 µg/mL[5] | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Differential Pulse Adsorptive Stripping Voltammetry (DPASV) | 0.47 - 6.15 µg/mL[6][7] | 0.14 µg/mL[6][7] | 0.47 µg/mL[6][7] | Not explicitly stated | Not explicitly stated |
| Square Wave Voltammetry (SWV) | Not explicitly stated | 0.640 µg/mL (peak 1), 1.940 µg/mL (peak 2)[8][9] | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key experiments cited in this guide.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it suitable for the determination of this compound and its metabolites in biological matrices such as human plasma.[1][2][3]
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting this compound and its metabolites from plasma.[1][3][10]
-
Chromatographic Separation:
-
Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ionization mode.[1][2]
UV-Visible Spectrophotometry (Colorimetric Methods)
Spectrophotometric methods are simpler and more accessible than LC-MS/MS, making them suitable for routine analysis of pharmaceutical formulations. These methods often rely on the formation of colored ion-pair complexes.
-
Method using Bromophenol Blue: [4]
-
Principle: This method is based on the formation of an ion-pair complex between this compound and bromophenol blue, which can be extracted into an organic solvent.
-
Procedure: A known amount of this compound is reacted with bromophenol blue solution, and the resulting colored complex is extracted. The absorbance of the organic layer is measured at 423 nm.
-
-
Method using Cobalt Thiocyanate: [4]
-
Principle: This method involves the formation of a coordination complex between this compound (electron donor) and the central metal atom of cobalt thiocyanate (electron acceptor).
-
Procedure: The formed complex is extracted into nitrobenzene, and the absorbance is measured at 625 nm.
-
-
Method using Chloranilic Acid: [5]
-
Principle: This method is based on a charge-transfer complex reaction between this compound and chloranilic acid in chloroform.
-
Procedure: The colored complex formed is measured at a maximum absorbance of 540 nm.
-
Voltammetric Methods
Electrochemical methods like voltammetry offer a sensitive and cost-effective alternative for the determination of this compound.
-
Differential Pulse Adsorptive Stripping Voltammetry (DPASV): [6][7]
-
Working Electrode: A carbon paste electrode is used.
-
Supporting Electrolyte: Britton-Robinson buffer (pH 6.25) is a suitable medium.
-
Principle: The method is based on the irreversible adsorption-controlled oxidation of this compound on the electrode surface.
-
-
Square Wave Voltammetry (SWV): [8][9]
-
Working Electrode: A nano zinc oxide and graphene oxide modified electrode can be used to enhance the voltammetric response.
-
Supporting Electrolyte: Britton-Robinson buffer (pH 6.0) is employed.
-
Cross-Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of results obtained from different techniques. The following diagram illustrates a logical workflow for this process.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS method for determination of this compound and one of its hydroxy metabolites in human plasma along with its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. A validated micro-sensitive stability-indicating adsorptive stripping voltammetric determination of this compound citrate utilizing G [jbes.journals.ekb.eg]
- 10. An improved LC-MS/MS method for the quantification of this compound and para hydroxy this compound in human plasma for a bioequivalence study☆ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating Foundational Studies on Alverine's Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the foundational mode of action of Alverine with other prominent antispasmodic agents used in the treatment of functional gastrointestinal disorders, particularly Irritable Bowel Syndrome (IBS). The data presented is curated from foundational and replicative studies to assist researchers in designing and interpreting experiments aimed at further elucidating the molecular mechanisms of these compounds.
Comparative Analysis of this compound and Alternatives
This compound citrate is a smooth muscle relaxant that exerts its therapeutic effects through a multi-faceted mechanism.[1][2] Primarily, it functions as a direct-acting antispasmodic on the smooth muscle of the gut and uterus, making it effective in alleviating symptoms of IBS and dysmenorrhea.[1][2] Its mode of action involves the modulation of L-type calcium channels and antagonism of the 5-HT1A receptor.[3][4] For a comprehensive understanding, its pharmacological profile is compared with other widely used antispasmodics: Otilonium bromide, Mebeverine, and Pinaverium bromide.
Quantitative Comparison of Receptor and Ion Channel Activity
The following table summarizes the available quantitative data on the potency of this compound and its alternatives at their primary molecular targets. This data is essential for designing experiments that aim to replicate or build upon foundational studies.
| Compound | Target | Parameter | Value | Species/Tissue | Reference |
| This compound Citrate | 5-HT1A Receptor | IC50 | 101 nM | In vitro binding assay | [5] |
| L-type Ca2+ Channel | - | Data not available | - | - | |
| Otilonium Bromide | L-type Ca2+ Channel | IC50 | 0.2 µM (200 nM) | Isolated human sigmoid smooth muscle cells | [6] |
| Muscarinic M3 Receptor | IC50 | 880 nM | Isolated human colonic crypts | [7] | |
| T-type Ca2+ Channels | IC50 (CaV3.3) | 451 nM | HEK293 cells | [8] | |
| T-type Ca2+ Channels | IC50 (CaV3.2) | 1070 nM | HEK293 cells | [8] | |
| Mebeverine | L-type Ca2+ Channel | - | Data not available | - | - |
| Pinaverium Bromide | L-type Ca2+ Channel | IC50 | 1.0 µM (1000 nM) | Canine colonic smooth muscle (inhibition of cholinergic responses) | [9] |
| L-type Ca2+ Channel | IC50 | 3.8 µM (3800 nM) | Canine colonic smooth muscle (inhibition of spontaneous contraction) | [9] |
Signaling Pathways and Mechanisms of Action
The antispasmodic effects of this compound and its alternatives are mediated through distinct yet sometimes overlapping signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
References
- 1. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolving mechanisms of action of this compound citrate on phasic smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Otilonium Bromide: A Drug with a Complex Mechanism of Action | Bentham Science [eurekaselect.com]
- 6. Otilonium Bromide: A Drug with a Complex Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Otilonium bromide: a selective spasmolytic for the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 9. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]
- 11. Mebeverine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Alverine in a Laboratory Setting
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Alverine, a smooth muscle relaxant, requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with safety protocols and regulatory considerations.
Core Principles of this compound Waste Management
The primary objective in disposing of this compound waste is to prevent its release into the environment, particularly into sewage systems and household garbage. Disposal must adhere to official regulations, which may vary by region and institution. Therefore, consulting your institution's Environmental Health and Safety (EHS) department is a critical first step.
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
Properly categorize your this compound waste. This includes:
-
Unused or Expired this compound: Pure this compound citrate or hydrochloride.
-
Contaminated Materials: Items such as personal protective equipment (PPE), absorbent materials from spills, and empty containers.
-
Aqueous Solutions: Solutions containing this compound.
All waste streams should be collected in separate, clearly labeled, and compatible containers.
2. Disposal of Small Quantities (Non-bulk):
For small quantities of unused or expired this compound, the following procedure is recommended to render it non-recoverable:
-
Do not flush down the drain or dispose of in regular trash.
-
Remove the this compound from its original container.
-
Mix the this compound with an inert and undesirable substance, such as used coffee grounds, cat litter, or dirt.[1][2] This makes the substance unappealing to wildlife and prevents accidental ingestion.
-
Place the mixture in a sealed container, such as a sealable plastic bag or a designated waste container, to prevent leakage.[1][2]
-
Dispose of this container in the designated hazardous waste stream as directed by your institution's EHS guidelines.
3. Disposal of Contaminated Materials:
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, deface the label and dispose of the container according to your facility's procedures for decontaminated lab waste.
-
PPE and Spill Cleanup Materials: All items contaminated with this compound should be placed in a designated, labeled hazardous waste container for incineration.
4. Management of Aqueous this compound Waste:
Aqueous solutions containing this compound should not be disposed of down the sanitary sewer. Collect these solutions in a clearly labeled, sealed container for hazardous waste pickup by your institution's EHS department.
Chemical Treatment for Laboratory-Scale Waste (Advanced Option)
For laboratories generating larger quantities of this compound waste, chemical degradation through oxidation may be a viable pre-treatment option to reduce its hazard level. This compound is a tertiary amine, and tertiary amines can be oxidized to less harmful compounds. Advanced Oxidation Processes (AOPs) are effective for the degradation of pharmaceuticals in wastewater.[3][4][5]
Note: These procedures should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Experimental Protocol: Fenton Oxidation (Illustrative Example)
The Fenton reaction is an AOP that uses hydrogen peroxide (H₂O₂) and an iron catalyst to generate highly reactive hydroxyl radicals (•OH), which can degrade organic pollutants.
Materials:
-
Aqueous this compound waste
-
Iron(II) sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Appropriate reaction vessel within a fume hood
Procedure:
-
pH Adjustment: Adjust the pH of the aqueous this compound solution to approximately 3-4 using sulfuric acid. This is the optimal pH range for the Fenton reaction.
-
Catalyst Addition: Add a catalytic amount of iron(II) sulfate to the solution and stir until dissolved.
-
Oxidant Addition: Slowly and carefully add 30% hydrogen peroxide to the solution. The reaction is exothermic, so add the H₂O₂ in small portions to control the temperature.
-
Reaction: Allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure complete degradation.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 with sodium hydroxide.
-
Disposal: The treated, neutralized solution should be collected and disposed of as hazardous waste, following institutional guidelines. The degradation byproducts should be considered in the final disposal plan.
Quantitative Data Summary
Specific quantitative disposal limits for this compound are not widely published and are typically determined by local and institutional regulations. However, general guidelines for laboratory waste accumulation can be referenced:
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation. | [6] |
| SAA Time Limit | Hazardous waste containers may be stored in an SAA for up to 12 months from the date waste was first added, provided the quantity limits are not exceeded. | [6] |
| Corrosive Waste pH for Sewer Disposal | Generally, waste with a pH of less than 6.0 or greater than 9.0 is prohibited from sewer disposal. | [7] |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
- 1. Safe Disposal of Unused Medicine among Health Professions Students at Makerere University: Knowledge, Practices and Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. axinewater.com [axinewater.com]
- 4. mdpi.com [mdpi.com]
- 5. Advanced oxidation process, wastewater treatment | EnviroChemie [envirochemie.com]
- 6. odu.edu [odu.edu]
- 7. gmpsop.com [gmpsop.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Alverine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alverine, a substance that, while therapeutically valuable, requires careful management to mitigate occupational hazards. Adherence to these procedural steps will not only protect personnel but also ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound citrate is classified as harmful if swallowed, a skin and serious eye irritant, and may cause respiratory irritation[1][2]. Therefore, a comprehensive PPE strategy is not just recommended, it is a critical component of your laboratory's safety protocol.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation[1][3][4]. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents skin contact which can lead to irritation[1][3][4]. |
| Body Protection | Impervious clothing or a protective disposable gown | Minimizes the risk of skin contact and contamination of personal clothing[1][4][5]. |
| Respiratory Protection | A suitable respirator or self-contained breathing apparatus | Essential when there is a risk of inhaling dust, especially in poorly ventilated areas[1][2][3][4]. |
Note: As of the latest safety data sheets, no occupational exposure limit values have been established for this compound citrate[1][2][4]. This underscores the importance of adhering to the prescribed PPE protocols to minimize any potential risk.
Operational Plan for Handling this compound
A systematic approach to handling this compound will further enhance safety in your laboratory.
Standard Operating Procedure:
-
Preparation: Before handling, ensure that the designated area is well-ventilated. Have all necessary PPE readily available and inspected for integrity.
-
Handling:
-
Always wear the full complement of PPE as detailed in the table above.
-
Avoid the formation of dust. If working with a powdered form, handle it within a fume hood or a glove box.
-
After handling, wash hands and forearms thoroughly, even if gloves were worn[1].
-
It is strictly prohibited to eat, drink, or smoke in areas where this compound is handled or stored[1].
-
-
Storage:
Emergency Protocol: this compound Spill Response
In the event of a spill, a swift and organized response is crucial to contain the substance and protect laboratory personnel. The following workflow outlines the necessary steps.
Caption: Workflow for a safe and effective response to an this compound spill.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Procedure for this compound Waste Disposal:
-
Collection: All materials contaminated with this compound, including used PPE and spill cleanup supplies, should be collected in a designated, sealed container.
-
Inactivation (for small residues): For residual amounts, mixing with an inert, undesirable substance such as sand or cat litter can render it less hazardous[6][7].
-
Packaging: The sealed container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Final Disposal: Dispose of the packaged waste in accordance with all local, state, and federal regulations[8]. Never dispose of this compound or its waste down the drain or in regular trash without proper containment and labeling[9][10]. Consult your institution's environmental health and safety department for specific guidance on chemical waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. kmpharma.in [kmpharma.in]
- 4. echemi.com [echemi.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Medication Disposal | Columbia Orthopedic Surgery [columbiaortho.org]
- 7. dea.gov [dea.gov]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. medicines.org.uk [medicines.org.uk]
- 10. medicines.org.uk [medicines.org.uk]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
